AMG 837 calcium hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H23CaF3O5 |
|---|---|
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydroxide;hydrate |
InChI |
InChI=1S/C26H21F3O3.Ca.2H2O/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;;/h3,5-15,21H,16-17H2,1H3,(H,30,31);;2*1H2/q;+2;;/p-2/t21-;;;/m0.../s1 |
Clé InChI |
CKOUAGZCYCFTKW-YDULTXHLSA-L |
Origine du produit |
United States |
Foundational & Exploratory
AMG 837 Calcium Hydrate: A Technical Overview of its Function as a GPR40 Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG 837 calcium hydrate (B1144303) is a potent, orally bioavailable small molecule that functions as a partial agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Its primary mechanism of action involves the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][3] This glucose-dependent activity has positioned GPR40 agonists as a promising therapeutic class for the treatment of type 2 diabetes mellitus, potentially offering a reduced risk of hypoglycemia compared to other insulin secretagogues.[4] Preclinical studies have demonstrated the efficacy of AMG 837 in improving glucose tolerance in rodent models of diabetes.[1][3] This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical pharmacology of AMG 837.
Introduction
GPR40 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells, immune cells, and the brain.[1][5] It is activated by medium and long-chain free fatty acids (FFAs), which potentiate insulin secretion in the presence of elevated glucose levels.[6] The discovery of GPR40 as a receptor for FFAs sparked significant interest in developing synthetic agonists as potential anti-diabetic agents.[2] AMG 837 emerged from the optimization of a series of β-substituted phenylpropanoic acids as a potent GPR40 agonist with a favorable pharmacokinetic profile.[2]
Mechanism of Action
AMG 837 acts as a partial agonist at the GPR40 receptor.[1][7] Upon binding, it activates the Gαq signaling pathway, a characteristic feature of GPR40 activation.[1][5] This initiates a cascade of intracellular events culminating in the potentiation of insulin secretion from pancreatic β-cells.
Gαq Signaling Pathway
Activation of the Gαq subunit by the AMG 837-bound GPR40 receptor leads to the stimulation of phospholipase C (PLC).[5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] The resulting increase in intracellular Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the plasma membrane and the subsequent exocytosis of insulin.[5]
Partial Agonism
An important characteristic of AMG 837 is its partial agonism at the GPR40 receptor.[1] This means that even at saturating concentrations, it produces a submaximal response compared to endogenous full agonists like certain free fatty acids.[8] In the context of insulin secretion, this partial agonism is thought to primarily engage the pancreatic β-cell axis, leading to glucose-stimulated insulin secretion (GSIS).[8] This is in contrast to some GPR40 full agonists which also significantly engage the enteroinsular axis, stimulating the release of incretins like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells.[8]
Preclinical Pharmacology: Quantitative Data
The preclinical pharmacological properties of AMG 837 have been characterized through a variety of in vitro and in vivo studies.
Table 1: In Vitro Activity of AMG 837
| Assay | Cell Line/System | Parameter | Value (nM) | Reference |
| [³⁵S]-GTPγS Binding | A9 cells expressing human GPR40 | EC₅₀ | 1.5 ± 0.1 | [4] |
| Inositol Phosphate Accumulation | A9 cells expressing human GPR40 | EC₅₀ | 7.8 ± 1.2 | [1] |
| Calcium Flux | CHO cells expressing GPR40 | EC₅₀ | 120 ± 10 | [8] |
| Insulin Secretion | Isolated primary mouse islets | EC₅₀ | 142 ± 20 | [4] |
Table 2: In Vivo Efficacy of AMG 837 in Rodent Models
| Animal Model | Dosing | Effect on Glucose Tolerance Test (GTT) | Reference |
| Normal Sprague-Dawley Rats | Acute administration | Lowered glucose excursions and increased GSIS | [1][3] |
| Obese Zucker Fatty Rats | Acute administration | Lowered glucose excursions and increased GSIS | [1][3] |
| Obese Zucker Fatty Rats | Daily dosing for 21 days | Persistent improvement in glucose excursions | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
[³⁵S]-GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to G proteins upon receptor activation.
Methodology:
-
Membrane Preparation: Cell membranes were prepared from an A9 cell line stably overexpressing human GPR40.[4]
-
Incubation: The membranes were incubated with varying concentrations of AMG 837 in the presence of GDP and [³⁵S]-GTPγS.[4]
-
Separation: The reaction was stopped, and the Gαq proteins were captured using a specific antibody.[4]
-
Detection: The amount of bound [³⁵S]-GTPγS was quantified using scintillation counting.[4]
-
Data Analysis: The EC₅₀ value was determined by fitting the concentration-response data to a sigmoidal curve.[4]
Inositol Phosphate Accumulation Assay
This assay quantifies the production of inositol phosphate, a downstream product of PLC activation.
Methodology:
-
Cell Culture: A9 cells stably expressing GPR40 were used.[1]
-
Labeling: Cells were labeled with [³H]-myo-inositol.[1]
-
Stimulation: Cells were stimulated with various concentrations of AMG 837 in the presence of LiCl (to inhibit inositol monophosphatase).[1]
-
Extraction: The reaction was terminated, and inositol phosphates were extracted.[1]
-
Quantification: The amount of [³H]-inositol phosphates was determined by scintillation counting.[1]
-
Data Analysis: EC₅₀ values were calculated from the resulting concentration-response curves.[1]
Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
Methodology:
-
Cell Loading: CHO cells stably expressing GPR40 were loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[8]
-
Stimulation: The cells were then stimulated with different concentrations of AMG 837.[8]
-
Detection: Changes in fluorescence intensity, corresponding to changes in intracellular Ca²⁺ levels, were measured using a fluorometric imaging plate reader.[8]
-
Data Analysis: The EC₅₀ was determined from the concentration-response curve of the peak fluorescence signal.[8]
In Vitro Insulin Secretion from Isolated Islets
This experiment assesses the direct effect of AMG 837 on insulin secretion from primary pancreatic islets.
Methodology:
-
Islet Isolation: Pancreatic islets were isolated from mice.[4]
-
Pre-incubation: Islets were pre-incubated in a low-glucose buffer.[4]
-
Stimulation: Islets were then incubated with varying concentrations of AMG 837 in the presence of a stimulatory glucose concentration (e.g., 16.7 mM).[4][8]
-
Sample Collection: The supernatant was collected after the incubation period.[4]
-
Insulin Quantification: Insulin concentration in the supernatant was measured using an ELISA or radioimmunoassay.[4]
-
Data Analysis: The EC₅₀ for insulin secretion was calculated from the concentration-response curve.[4]
In Vivo Glucose Tolerance Test (GTT)
The GTT evaluates the effect of AMG 837 on glucose disposal in living animals.
Methodology:
-
Animal Fasting: Rodents (e.g., Sprague-Dawley or Zucker fatty rats) were fasted overnight.[1]
-
Drug Administration: AMG 837 or vehicle was administered orally or via another appropriate route.[1]
-
Glucose Challenge: After a set period (e.g., 30-60 minutes), a glucose bolus was administered intraperitoneally or orally.[1]
-
Blood Sampling: Blood samples were collected at various time points post-glucose challenge (e.g., 0, 15, 30, 60, 120 minutes).[1]
-
Glucose and Insulin Measurement: Blood glucose levels were measured immediately, and plasma insulin levels were determined later.[1]
-
Data Analysis: The area under the curve (AUC) for glucose was calculated to assess the overall improvement in glucose tolerance.[1]
Clinical Development and Future Perspective
AMG 837, along with other GPR40 agonists like TAK-875, entered clinical trials for the treatment of type 2 diabetes.[6][9] However, the development of some GPR40 agonists has been challenged by concerns over potential liver toxicity observed in clinical trials of similar compounds.[9] While the clinical development of AMG 837 was discontinued, the extensive preclinical research on this compound has significantly contributed to the understanding of GPR40 pharmacology.[9] The glucose-dependent mechanism of action of GPR40 agonists remains an attractive concept for the development of novel anti-diabetic therapies with a lower risk of hypoglycemia.[6] Future research may focus on developing GPR40 agonists with improved safety profiles or exploring biased agonism to selectively activate desired signaling pathways.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to AMG 837 Calcium Hydrate: A GPR40 Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3][4][5] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) in response to long-chain fatty acids.[6][7][8][9] As such, GPR40 has emerged as a promising therapeutic target for type 2 diabetes.[1][6][8][10] AMG 837 enhances insulin secretion in a glucose-dependent manner, which suggests a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[10][11] Preclinical studies in rodent models have demonstrated the efficacy of AMG 837 in improving glucose tolerance and lowering post-prandial glucose levels.[1][10][12] This technical guide provides a comprehensive overview of the pharmacological properties of AMG 837, including its mechanism of action, in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action: GPR40 Signaling Pathway
GPR40 is predominantly coupled to the Gαq/11 subunit of the heterotrimeric G-protein.[6][8] Upon binding of an agonist such as AMG 837, GPR40 undergoes a conformational change, leading to the activation of phospholipase C (PLC).[6][8][13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][9][13] The resulting increase in intracellular calcium concentration is a key signal for the potentiation of glucose-dependent insulin secretion from pancreatic β-cells.[6][13]
References
- 1. Inositol phosphate accumulation assay [bio-protocol.org]
- 2. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 9. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) [jove.com]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Interaction of AMG 837 Calcium Hydrate with the FFA1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2] This receptor is highly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin (B600854) secretion (GSIS) in response to medium and long-chain free fatty acids.[3][4] AMG 837 calcium hydrate (B1144303) is a potent and orally bioavailable partial agonist of the FFA1 receptor.[5][6] Preclinical studies have demonstrated its efficacy in enhancing insulin secretion and lowering glucose levels in rodent models of type 2 diabetes, supporting its potential as a therapeutic agent.[7][8] This technical guide provides a comprehensive overview of the interaction between AMG 837 and the FFA1 receptor, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action
AMG 837 functions as a partial agonist at the FFA1 receptor.[7][8] Upon binding, it activates the receptor, which primarily couples to the Gαq subunit of the heterotrimeric G-protein.[1][3][8] This activation initiates a downstream signaling cascade involving the stimulation of phospholipase C (PLC).[5][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key event that potentiates the exocytosis of insulin-containing granules from the pancreatic β-cell in a glucose-dependent manner.[1][8]
Interestingly, studies have revealed that AMG 837 binds to an allosteric site on the FFA1 receptor, distinct from the binding site of endogenous free fatty acids and other synthetic agonists like AM-1638.[9] This allosteric interaction can lead to positive cooperativity with other ligands.[2][10][11]
Signaling Pathway Diagram
The following diagram illustrates the primary signaling cascade initiated by the binding of AMG 837 to the FFA1 receptor in a pancreatic β-cell.
Caption: FFA1 receptor signaling pathway activated by AMG 837.
Quantitative Pharmacological Data
The potency and efficacy of AMG 837 have been characterized across various in vitro assays and species. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency (EC₅₀) of AMG 837 in Functional Assays
| Assay Type | Species/Cell Line | EC₅₀ (nM) | Reference(s) |
| Aequorin Ca²⁺ Flux | Human (CHO cells) | 13.5 ± 0.8 | [1] |
| Aequorin Ca²⁺ Flux | Mouse (CHO cells) | 22.6 ± 1.8 | [1] |
| Aequorin Ca²⁺ Flux | Rat (CHO cells) | 31.7 ± 1.8 | [1] |
| Inositol Phosphate (B84403) Accumulation | A9_GPR40 cells | 7.8 ± 1.2 | [8] |
| Insulin Secretion | Isolated Mouse Islets | 142 ± 20 | [1][8] |
EC₅₀ values are presented as mean ± standard error.
Table 2: Binding Affinity of AMG 837
| Assay Type | Receptor Source | pIC₅₀ | Reference(s) |
| [³H]AMG 837 Binding | Human FFA1 Receptor | 8.13 | [6] |
pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of AMG 837 with the FFA1 receptor.
In Vitro Functional Assays
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist, providing a direct measure of G-protein activation.[12][13]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human FFA1 receptor. Homogenize cells in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes (5-20 µg protein/well), saponin (B1150181) (10 µg/ml), GDP (10 µM), and varying concentrations of AMG 837 in assay buffer (50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Initiation: Add [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plates, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter. Data are analyzed to determine the EC₅₀ of AMG 837.
This assay quantifies the accumulation of IP₁, a downstream metabolite of IP₃, as a measure of Gq-coupled receptor activation.[14][15] The use of a Homogeneous Time-Resolved Fluorescence (HTRF) format makes it suitable for high-throughput screening.[16]
Protocol:
-
Cell Seeding: Seed cells expressing the FFA1 receptor into a 96-well plate and culture overnight.
-
Compound Addition: Remove the culture medium and add varying concentrations of AMG 837 prepared in stimulation buffer containing 50 mM LiCl.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol (e.g., Cisbio IP-One Gq kit).
-
Incubation: Incubate at room temperature for 60 minutes in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm. The ratio of the two signals is used to determine the concentration of IP₁ produced.
This is a widely used functional assay to measure the mobilization of intracellular calcium following the activation of Gq-coupled receptors.[17][18]
Protocol:
-
Cell Seeding: Plate cells expressing the FFA1 receptor onto black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) dissolved in assay buffer (e.g., HBSS with 20 mM HEPES).[19]
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye loading.
-
Compound Addition and Measurement: Use a kinetic fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence. The instrument then adds varying concentrations of AMG 837 to the wells while continuously recording the fluorescence signal.
-
Data Analysis: The increase in fluorescence intensity over baseline is indicative of intracellular calcium mobilization. The peak fluorescence response is used to generate concentration-response curves and calculate the EC₅₀.
Ex Vivo Insulin Secretion Assay
This assay uses primary pancreatic islets to assess the direct effect of a compound on glucose-stimulated insulin secretion in a physiologically relevant system.[20][21]
Protocol:
-
Islet Isolation: Isolate pancreatic islets from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.[20]
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 11 mM glucose to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and pre-incubate them in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C.[7]
-
Stimulation: Transfer batches of islets (e.g., 3-5 islets per well) to a 96-well plate containing KRB buffer with a stimulatory glucose concentration (e.g., 16.7 mM) and varying concentrations of AMG 837.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Sample Collection: Collect the supernatant, which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA or RIA kit. Data are often normalized to the total insulin content of the islets (determined after lysing the islets).
In Vivo Glucose Tolerance Tests
These tests are performed in animal models to evaluate the effect of a compound on glucose disposal and insulin secretion in a whole-organism context.[22]
Protocol:
-
Animal Acclimation and Fasting: Acclimate male Sprague-Dawley or Zucker fatty rats to handling.[23] Fast the animals overnight (approximately 16 hours) with free access to water.[23]
-
Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Compound Administration: Administer AMG 837 or vehicle orally via gavage.
-
Glucose Challenge: After a set time (e.g., 30 minutes post-compound administration), administer a glucose solution (e.g., 2 g/kg) orally.[24]
-
Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[23]
-
Measurement and Analysis: Measure blood glucose levels at each time point using a glucometer. Plasma insulin levels can also be measured from the collected blood samples. The area under the curve (AUC) for glucose is calculated to assess the overall improvement in glucose tolerance.
The protocol is similar to the OGTT, but the glucose is administered via an intraperitoneal injection, bypassing the incretin (B1656795) effect from the gut.[25][26][27]
Protocol:
-
Fasting and Baseline: Fast animals overnight (16-18 hours).[28] Obtain a baseline blood glucose measurement.
-
Compound Administration: Administer AMG 837 or vehicle (e.g., orally or intraperitoneally).
-
Glucose Challenge: After the desired pre-treatment time, administer a sterile glucose solution (e.g., 2 g/kg) via intraperitoneal injection.[27]
-
Blood Sampling and Analysis: Collect and analyze blood samples at timed intervals (e.g., 15, 30, 60, 120 minutes) as described for the OGTT.
Experimental Workflow Visualization
The following diagram outlines a typical preclinical workflow for characterizing a novel FFA1 agonist like AMG 837.
Caption: Preclinical characterization workflow for an FFA1 agonist.
Conclusion
AMG 837 is a well-characterized partial agonist of the FFA1 receptor that demonstrates potent glucose-lowering effects in preclinical models. Its mechanism of action, centered on the Gq-PLC-Ca²⁺ signaling pathway in pancreatic β-cells, provides a clear rationale for its insulinotropic effects. The comprehensive pharmacological data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the field of diabetes and GPCR drug discovery, facilitating further investigation into the therapeutic potential of FFA1 agonism.
References
- 1. Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-jarb.org [e-jarb.org]
- 5. Agonist-induced activation of human FFA1 receptor signals to extracellular signal-regulated kinase 1 and 2 through Gq- and Gi-coupled signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Static insulin secretion analysis of isolated islets [protocols.io]
- 8. How Arrestins and GRKs Regulate the Function of Long Chain Fatty Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insulin secretion in isolated murine pancreatic islets [bio-protocol.org]
- 21. A single-islet microplate assay to measure mouse and human islet insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. joe.bioscientifica.com [joe.bioscientifica.com]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 24. olac.berkeley.edu [olac.berkeley.edu]
- 25. Intraperitoneal glucose tolerance test [bio-protocol.org]
- 26. mmpc.org [mmpc.org]
- 27. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 28. mmpc.org [mmpc.org]
Unraveling the Signal: A Technical Guide to the Downstream Pathways of AMG 837 Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
AMG 837 calcium hydrate, a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant tool in the study of metabolic diseases, particularly type 2 diabetes. Its mechanism of action, centered on the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS), is initiated by a cascade of downstream signaling events upon its binding to GPR40. This technical guide provides an in-depth exploration of these signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of AMG 837's molecular pharmacology.
Core Signaling Cascade: Gαq-PLC Activation
The principal downstream signaling pathway activated by AMG 837 is the Gαq protein-coupled receptor pathway.[1][2][3] Upon binding of AMG 837 to GPR40 on the surface of pancreatic β-cells, a conformational change in the receptor leads to the activation of the heterotrimeric G protein Gαq. This initiates a well-defined intracellular signaling cascade.
Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3] This rapid increase in intracellular calcium concentration is a critical event in the potentiation of insulin secretion.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
An In-depth Technical Guide to the Chemical Properties of AMG 837 Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of AMG 837 calcium hydrate (B1144303), a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the context of metabolic diseases such as type 2 diabetes.
Chemical Properties
AMG 837 calcium hydrate is the calcium salt of the active pharmaceutical ingredient. Its fundamental chemical properties are summarized in the tables below.
Table 1: General Chemical Properties of this compound
| Property | Value |
| IUPAC Name | calcium; (4S)-4-[4-({[4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl]methyl}oxy)phenyl]hex-4-ynoate; hydrate |
| CAS Number | 1259389-38-2 |
| Molecular Formula | C₅₂H₄₂CaF₆O₇ |
| Molecular Weight | 932.97 g/mol |
| Appearance | White to off-white solid powder |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Solubility | Soluble in DMSO; Insoluble in water.[1] |
| Stability | Stable for over 2 years when stored properly.[1] |
| Storage Conditions | Short term (days to weeks): Dry, dark, and at 0 - 4°C. Long term (months to years): -20°C.[1] |
Biological Activity and Mechanism of Action
AMG 837 is a potent partial agonist of GPR40, a receptor primarily expressed on pancreatic β-cells.[1][2] Its activation by long-chain fatty acids is known to potentiate glucose-stimulated insulin (B600854) secretion (GSIS). AMG 837 mimics this effect, leading to a glucose-dependent increase in insulin release.
Signaling Pathway
Upon binding to GPR40, AMG 837 initiates a signaling cascade predominantly through the Gαq subunit of the heterotrimeric G protein. This activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration is a key signal for the potentiation of insulin secretion from pancreatic β-cells.
Table 3: In Vitro Activity of AMG 837
| Assay | Cell Line | Species | EC₅₀ (nM) |
| Calcium Flux (Aequorin) | CHO (transient) | Human | 13.5 ± 0.8[2] |
| Calcium Flux (Aequorin) | CHO (transient) | Mouse | 22.6 ± 1.8[2] |
| Calcium Flux (Aequorin) | CHO (transient) | Rat | 31.7 ± 1.8[2] |
| GTPγS Binding | A9 (stable) | Human | 1.5 ± 0.1[2] |
| Inositol Phosphate Accumulation | A9 (stable) | Human | 7.8 ± 1.2[2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of AMG 837 are provided below.
Calcium Flux Assay (Aequorin)
This assay measures the increase in intracellular calcium concentration upon GPR40 activation.
-
Cell Line: Chinese Hamster Ovary (CHO) cells are transiently co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid.
-
Methodology:
-
Transfected CHO cells are harvested and resuspended in a suitable assay buffer.
-
The cells are then incubated with coelenterazine, the substrate for the aequorin photoprotein.
-
Varying concentrations of AMG 837 are added to the cells in a 96-well plate format.
-
The resulting luminescence, which is proportional to the intracellular calcium concentration, is measured immediately using a luminometer.
-
Data are normalized to the maximal response and fitted to a four-parameter logistic equation to determine the EC₅₀ value.
-
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Solubility of AMG 837 Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of AMG 837 calcium hydrate (B1144303), a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Understanding the solubility of this compound is critical for its application in in vitro and in vivo research aimed at exploring its therapeutic potential, particularly in the context of type 2 diabetes.
Quantitative Solubility Data
The solubility of AMG 837 calcium hydrate has been characterized in various solvent systems. The following table summarizes the available quantitative and qualitative solubility data to facilitate experimental design and formulation development.
| Solvent System | Molar Solubility (mM) | Gravimetric Solubility (mg/mL) | Temperature | Remarks | Citations |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | ~45.75 | Not Specified | Clear solution | [1][2] |
| Water | Insoluble | Insoluble | Not Specified | - | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Applicable | ≥ 2.5 | Not Specified | Clear solution for in vivo administration. | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Applicable | ≥ 2.5 | Not Specified | Suspended solution for in vivo administration. | [4] |
| 10% DMSO, 90% Corn Oil | Not Applicable | ≥ 2.5 | Not Specified | Clear solution for in vivo administration. | [4] |
Note: The gravimetric solubility in DMSO was calculated based on the molecular weight of AMG 837 hemicalcium salt (457.47 g/mol ). SBE-β-CD stands for sulfobutylether-β-cyclodextrin.
Experimental Protocols
While specific experimental details for determining the solubility of this compound are not extensively published, a standard and widely accepted method for assessing the equilibrium solubility of a compound is the shake-flask method .
General Shake-Flask Method for Solubility Determination
This protocol outlines a general procedure that can be adapted for determining the solubility of this compound in various solvents.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microparticles.
-
Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of AMG 837 in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result can be expressed in mg/mL or Molarity.
Signaling Pathways and Experimental Workflows
GPR40 Signaling Pathway Activated by AMG 837
AMG 837 acts as a partial agonist at the GPR40 receptor, which is primarily coupled to the Gαq signaling pathway.[5][6][7] Activation of this pathway in pancreatic β-cells is a key mechanism for its glucose-dependent insulin (B600854) secretagogue effect.
Caption: GPR40 signaling cascade initiated by AMG 837.
Experimental Workflow for In Vitro GPCR Agonist Activity Assay
The following diagram illustrates a typical experimental workflow to assess the agonist activity of a compound like AMG 837 on its target GPCR, GPR40, using a calcium flux assay.[8]
Caption: Workflow for an in vitro GPCR calcium flux assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. AMG 837 hemicalcium salt | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 3. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of AMG 837 Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for AMG 837 calcium hydrate (B1144303), a potent and orally bioavailable partial agonist of the G-protein-coupled receptor 40 (GPR40). Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development settings.
Introduction to AMG 837 Calcium Hydrate
AMG 837 is a novel therapeutic agent that has been investigated for its potential in the treatment of type 2 diabetes.[1][2][3] It enhances glucose-stimulated insulin (B600854) secretion by activating GPR40, a receptor predominantly expressed in pancreatic β-cells.[1][4] The calcium hydrate salt form of AMG 837 is often used in research and development. This document outlines the key considerations for its storage and handling to maintain its integrity.
Recommended Storage Conditions
To ensure the long-term stability of this compound, specific storage conditions should be adhered to. These recommendations are based on information from various suppliers and general best practices for pharmaceutical compounds.
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Recommended Temperature | Duration | Notes |
| Solid (Powder) | Long-term | -20°C | Months to years | Store in a dry and dark environment.[5][6] |
| Short-term | 0 - 4°C | Days to weeks | Keep protected from light.[5][6] | |
| Shipping | Ambient Temperature | A few weeks | The compound is stable for short durations at room temperature.[5][6] | |
| Stock Solution | In an appropriate solvent | -80°C or -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Stability Profile
While specific, in-depth stability studies on this compound are not extensively published in the public domain, a general understanding of its stability can be inferred from its chemical structure and the standard practices in pharmaceutical development. Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.
3.1. Forced Degradation Studies
Forced degradation studies, as outlined in the ICH Q1A(R2) guideline, are essential to understand the intrinsic stability of a drug substance. These studies involve exposing the drug to conditions more severe than accelerated stability testing.
Table 2: Representative Forced Degradation Conditions and Potential Outcomes for this compound
| Stress Condition | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Potential for hydrolysis of the carboxylic acid or ether linkage. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Similar to acid hydrolysis, the ester and ether bonds may be labile. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | The alkyne and aromatic rings could be susceptible to oxidation. |
| Thermal Degradation | Dry heat at 80°C for 48 hours | May lead to various decomposition products. |
| Photostability | Exposure to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter) | The aromatic rings and conjugated system may be sensitive to photo-degradation.[7][8][9] |
Experimental Protocols
4.1. Protocol for a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is fundamental for assessing the purity and stability of this compound. The following is a representative protocol.
-
Objective: To develop and validate an HPLC method capable of separating AMG 837 from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
4.2. General Protocol for Forced Degradation Studies
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for thermal and photolytic stress). For solid-state stress, use the neat powder.
-
Stress Application: Expose the samples to the conditions outlined in Table 2. A control sample should be stored under normal conditions.
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Dilute the stressed samples to a suitable concentration and analyze them using the validated stability-indicating HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the main AMG 837 peak to ensure it is free from co-eluting degradants.
Visualizations
5.1. GPR40 Signaling Pathway
AMG 837 acts as a partial agonist on GPR40. The activation of this receptor in pancreatic β-cells leads to a cascade of events culminating in insulin secretion.
Caption: GPR40 signaling cascade initiated by AMG 837.
5.2. Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability testing of this compound.
Caption: Workflow for AMG 837 stability assessment.
Conclusion
The stability and proper storage of this compound are paramount for maintaining its chemical integrity and biological activity. Adherence to the recommended storage conditions, particularly protection from light and storage at low temperatures, is crucial. While detailed public data on its degradation is limited, this guide provides a framework for its handling and for designing appropriate stability studies based on established scientific and regulatory principles. For critical applications, it is always recommended to perform in-house stability assessments to ensure the quality of the compound.
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 6. medkoo.com [medkoo.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
AMG 837 Calcium Hydrate: A Technical Guide for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG 837 is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] It was developed as a potential therapeutic agent for type 2 diabetes mellitus due to its ability to enhance glucose-stimulated insulin (B600854) secretion (GSIS).[3][4] Extensive preclinical studies in rodent models demonstrated its efficacy in improving glucose tolerance and lowering blood glucose levels.[3][4] However, the clinical development of AMG 837 was discontinued. This technical guide provides a comprehensive overview of the preclinical data on AMG 837, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and experimental workflows are also included to support further research in the field of GPR40 agonism for metabolic diseases.
Introduction
GPR40 has emerged as an attractive target for the treatment of type 2 diabetes.[3] This receptor is highly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids, leading to a potentiation of GSIS.[3] Unlike sulfonylureas, GPR40 agonists are expected to have a lower risk of hypoglycemia as their action is dependent on ambient glucose levels.[5] AMG 837 was identified as a promising GPR40 agonist that entered clinical development.[3] This guide summarizes the critical preclinical data and methodologies associated with the investigation of AMG 837.
Mechanism of Action
AMG 837 acts as a partial agonist at the GPR40 receptor.[3][4] GPR40 is primarily coupled to the Gαq signaling pathway. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[3]
Signaling Pathway Diagram
In Vitro Pharmacology
The in vitro activity of AMG 837 has been characterized through various functional assays, demonstrating its potency and selectivity for the GPR40 receptor.
Data Presentation
| Assay Type | Species | Cell Line | Parameter | Value | Reference |
| GTPγS Binding | Human | A9_GPR40 | EC50 | 1.5 ± 0.1 nM | [3] |
| Inositol Phosphate Accumulation | Human | CHO-GPR40 | EC50 | 11.0 ± 1.0 nM | [3] |
| Aequorin Ca2+ Flux | Human | CHO-GPR40 | EC50 | 13.5 ± 0.8 nM | [3] |
| Mouse | CHO-GPR40 | EC50 | 22.6 ± 1.8 nM | [5] | |
| Rat | CHO-GPR40 | EC50 | 31.7 ± 1.8 nM | [5] | |
| Dog | CHO-GPR40 | EC50 | 71.3 ± 5.8 nM | [5] | |
| Rhesus Monkey | CHO-GPR40 | EC50 | 30.6 ± 4.3 nM | [5] | |
| Insulin Secretion | Mouse | Isolated Islets | EC50 | 142 ± 20 nM | [3][5] |
Table 1: In Vitro Potency of AMG 837
AMG 837 demonstrated high selectivity for GPR40, with no significant activity observed at related free fatty acid receptors GPR41, GPR43, or GPR120 at concentrations up to 10 µM.[5][6]
In Vivo Pharmacology
Preclinical studies in rodent models of type 2 diabetes have demonstrated the glucose-lowering effects of AMG 837.
Data Presentation
| Animal Model | Dosing Regimen | Effect | Reference |
| Normal Sprague-Dawley Rats | Single oral gavage (0.03, 0.1, 0.3 mg/kg) | Dose-dependent improvement in glucose tolerance during an intraperitoneal glucose tolerance test (IPGTT). Glucose AUC improved by 3.9%, 14.5%, and 18.8% respectively. | [3] |
| Zucker Fatty Rats | Single oral gavage (0.3, 1, 3 mg/kg) | Improvement in glucose tolerance during IPGTT. | [3] |
| Zucker Fatty Rats | Daily oral gavage for 21 days (0.03, 0.1, 0.3 mg/kg) | Sustained improvement in glucose tolerance. On day 1, glucose AUC decreased by 17%, 34%, and 39%. On day 21, glucose AUC decreased by 7%, 15%, and 25%. | [3][4] |
Table 2: In Vivo Efficacy of AMG 837 in Rodent Models
Pharmacokinetics
The pharmacokinetic profile of AMG 837 has been evaluated in rats, demonstrating good oral bioavailability.
Data Presentation
| Species | Dose | Route | Bioavailability (%F) | Cmax | Reference |
| Rat | 0.5 mg/kg | Oral | 84% | 1.4 µM | [3][5] |
Table 3: Pharmacokinetic Parameters of AMG 837 in Rats
AMG 837 is highly bound to plasma proteins (98.7% in human plasma), which can affect its free drug concentration and in vivo activity.[3]
Clinical Development
AMG 837 was advanced into clinical trials as a potential treatment for type 2 diabetes.[3] However, its development was subsequently discontinued. Publicly available data from clinical studies are limited. One report indicates that in a Phase 1 clinical trial in healthy volunteers, AMG 837 did not demonstrate a significant effect on glucose levels or insulin secretion.[3] While the precise reasons for the discontinuation have not been officially disclosed by Amgen, the challenges faced by other GPR40 agonists in clinical development, such as concerns about liver toxicity with TAK-875, may have influenced the decision.[7][8]
Experimental Protocols
Detailed, step-by-step protocols for the key in vitro assays used to characterize AMG 837 are provided below. These are generalized protocols based on standard methodologies for GPCR functional assays and can be adapted for specific laboratory conditions.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.
Materials:
-
Membranes from cells expressing GPR40 (e.g., A9_GPR40)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
AMG 837 or other test compounds
-
Non-specific binding control: unlabeled GTPγS (10 µM)
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of AMG 837 in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM), and 25 µL of the test compound.
-
Add 50 µL of GPR40-expressing cell membranes (5-10 µg protein/well) to each well.
-
Add 50 µL of SPA beads to each well.
-
Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation.
-
Centrifuge the plate at 150 x g for 5 minutes.
-
Measure the radioactivity in a microplate scintillation counter.
-
Data are analyzed by non-linear regression to determine EC50 values.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gαq signaling.
Materials:
-
Cells expressing GPR40 (e.g., CHO-GPR40)
-
Assay medium: HBSS or other suitable buffer containing 20 mM HEPES and 10 mM LiCl
-
AMG 837 or other test compounds
-
IP-One HTRF kit (or similar)
-
384-well microplates
-
HTRF-compatible microplate reader
Procedure:
-
Seed GPR40-expressing cells in a 384-well plate and culture overnight.
-
Remove the culture medium and replace it with the assay medium.
-
Prepare serial dilutions of AMG 837 in the assay medium.
-
Add the test compounds to the cells and incubate for 60 minutes at 37°C.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the kit manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader (emission at 665 nm and 620 nm).
-
Calculate the HTRF ratio and analyze the data using non-linear regression to determine EC50 values.
Aequorin Ca2+ Flux Assay
This assay measures changes in intracellular calcium concentration using the photoprotein aequorin.
Materials:
-
Cells co-expressing GPR40 and aequorin (e.g., transiently transfected CHO cells)
-
Assay buffer: HBSS or other suitable buffer containing 20 mM HEPES
-
Coelenterazine (B1669285) (aequorin substrate)
-
AMG 837 or other test compounds
-
96-well or 384-well white, clear-bottom microplates
-
Luminometer with injection capabilities
Procedure:
-
Seed the GPR40/aequorin-expressing cells in a microplate and culture overnight.
-
Incubate the cells with coelenterazine (e.g., 5 µM) for 2-4 hours at 37°C to reconstitute the active aequorin.
-
Prepare serial dilutions of AMG 837 in the assay buffer.
-
Place the plate in the luminometer.
-
Inject the test compound into the wells and immediately measure the luminescent signal for a defined period (e.g., 30 seconds).
-
The data (peak or integrated luminescence) are plotted against the compound concentration and analyzed by non-linear regression to determine EC50 values.
Experimental Workflow
The preclinical evaluation of a GPR40 agonist like AMG 837 typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Workflow Diagram
Conclusion
AMG 837 is a well-characterized GPR40 partial agonist with demonstrated preclinical efficacy in improving glucose homeostasis in rodent models of type 2 diabetes. Its glucose-dependent mechanism of action presented a promising therapeutic approach with a potentially low risk of hypoglycemia. While the clinical development of AMG 837 was halted, the extensive preclinical data available for this compound provides a valuable resource for researchers in the field. The information and protocols detailed in this guide can aid in the discovery and development of new GPR40 modulators for the treatment of metabolic diseases, with a key focus on understanding the factors that may have limited the clinical translation of earlier candidates. Further investigation into the structure-activity relationships, potential off-target effects, and long-term safety profiles of GPR40 agonists is warranted to unlock the full therapeutic potential of this target.
References
- 1. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 2. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 7. Static insulin secretion analysis of isolated islets [protocols.io]
- 8. researchgate.net [researchgate.net]
The GPR40 Agonist AMG 837 Calcium Hydrate: A Technical Guide to its Enhancement of Glucose-Stimulated Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical pharmacology of AMG 837, a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). AMG 837 has been demonstrated to enhance glucose-stimulated insulin (B600854) secretion (GSIS) both in vitro and in vivo, positioning GPR40 as a promising therapeutic target for type 2 diabetes. This document details the mechanism of action of AMG 837, presents quantitative data on its activity, outlines key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction
GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in the potentiation of insulin secretion in response to elevated levels of long-chain free fatty acids.[1][2] The glucose-dependent nature of GPR40-mediated insulin secretion suggests a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[3][4] AMG 837 calcium hydrate (B1144303) is a novel, orally bioavailable small molecule developed as a GPR40 agonist.[5][6] Preclinical studies have shown that AMG 837 effectively lowers blood glucose levels in rodent models of type 2 diabetes by enhancing GSIS.[1][2] This guide serves as a technical resource for researchers investigating GPR40 agonism and the therapeutic potential of molecules like AMG 837.
Mechanism of Action and Signaling Pathway
AMG 837 acts as a partial agonist at the GPR40 receptor.[1] Upon binding, it activates the Gαq subunit of the heterotrimeric G-protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key trigger for the exocytosis of insulin-containing granules from the pancreatic β-cell.[7]
Caption: GPR40 signaling pathway activated by AMG 837.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for AMG 837.
Table 1: In Vitro Activity of AMG 837
| Assay Type | Cell Line/System | Parameter | Value (nM) | Reference |
| GTPγS Binding | A9_GPR40 cell membranes | EC₅₀ | 1.5 ± 0.1 | [3][4] |
| Inositol Phosphate Accumulation | A9_GPR40 cells | EC₅₀ | 7.8 ± 1.2 | [2] |
| Calcium Flux (Aequorin) | CHO cells expressing GPR40 | EC₅₀ | 12 ± 1 | [8] |
| Calcium Flux (Aequorin) with 0.625% HSA | CHO cells expressing GPR40 | EC₅₀ | 210 ± 12 | [3][5] |
| Calcium Flux (Aequorin) with 100% Human Serum | CHO cells expressing GPR40 | EC₅₀ | 2,140 ± 310 | [3][5] |
| Glucose-Stimulated Insulin Secretion | Isolated primary mouse islets (16.7 mM glucose) | EC₅₀ | 142 ± 20 | [2][3] |
HSA: Human Serum Albumin
Table 2: In Vivo Efficacy of AMG 837 in Rodent Models
| Animal Model | Treatment | Dose (mg/kg) | Effect on Glucose AUC | Effect on Insulin Secretion | Reference |
| Sprague-Dawley Rats (IPGTT) | Acute | 0.03 | 3.9% improvement | Dose-dependent increase | [1] |
| 0.1 | 14.5% improvement (p<0.05) | Dose-dependent increase | [1] | ||
| 0.3 | 18.8% improvement (p<0.01) | Dose-dependent increase | [1] | ||
| Zucker Fatty Rats (IPGTT) | 21-day daily dosing | 0.03 | 17% decrease in glucose AUC | Increased post-glucose challenge | [5] |
| 0.1 | 34% decrease in glucose AUC (p<0.001) | Increased post-glucose challenge | [5] | ||
| 0.3 | 39% decrease in glucose AUC (p<0.001) | Increased post-glucose challenge | [5] |
IPGTT: Intraperitoneal Glucose Tolerance Test; AUC: Area Under the Curve
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This protocol describes the measurement of insulin secretion from isolated pancreatic islets in response to glucose and AMG 837.
Caption: Workflow for in vitro GSIS assay.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from mice using collagenase digestion followed by density gradient centrifugation.
-
Pre-incubation: Isolated islets are pre-incubated for 1-2 hours at 37°C in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Incubation: Islets are then transferred to KRB buffer containing a high glucose concentration (e.g., 16.7 mM) with or without varying concentrations of AMG 837 (or vehicle control). Incubation is typically carried out for 1 hour at 37°C.
-
Supernatant Collection: After incubation, the supernatant is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Insulin secretion is normalized to the islet number or total protein content. Dose-response curves are generated to determine the EC₅₀ of AMG 837.
Intracellular Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration in response to AMG 837 in cells expressing GPR40.
Methodology:
-
Cell Culture: CHO or A9 cells stably expressing GPR40 are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a bioluminescent reporter like aequorin) for 30-60 minutes at 37°C.
-
Baseline Measurement: A baseline fluorescence or luminescence reading is established.
-
Compound Addition: AMG 837 at various concentrations is added to the cells.
-
Signal Detection: Changes in fluorescence or luminescence, corresponding to changes in intracellular calcium, are monitored in real-time using a plate reader.
-
Data Analysis: The peak response is used to generate dose-response curves and calculate the EC₅₀.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol assesses the effect of AMG 837 on glucose disposal and insulin secretion in live animals.
Caption: Workflow for in vivo IPGTT.
Methodology:
-
Fasting: Rats or mice are fasted overnight (approximately 16 hours).
-
Dosing: AMG 837 or vehicle is administered via oral gavage 30 minutes prior to the glucose challenge.
-
Baseline Blood Sample: A baseline blood sample is collected (t = -30 min).
-
Glucose Challenge: A bolus of glucose (e.g., 2 g/kg) is administered via intraperitoneal injection (t = 0 min).
-
Serial Blood Sampling: Blood samples are collected at various time points (e.g., 15, 30, 60, and 120 minutes) post-glucose injection.
-
Analysis: Blood glucose levels are measured immediately. Plasma is separated for subsequent insulin measurement by ELISA.
-
Data Interpretation: The area under the curve (AUC) for glucose and insulin is calculated to assess the overall effect of AMG 837 on glucose tolerance and insulin secretion.
Clinical Development and Future Perspectives
While preclinical studies demonstrated the potential of AMG 837 for the treatment of type 2 diabetes, its clinical development was discontinued.[9] Information from Phase 1 clinical trials in healthy volunteers indicated that AMG 837 did not lower glucose or increase insulin levels in this population.[8] Despite the discontinuation of AMG 837's clinical development, the GPR40 receptor remains a compelling target for anti-diabetic therapies. The insights gained from the study of AMG 837 and other GPR40 agonists, such as TAK-875, continue to inform the development of next-generation agonists with improved efficacy and safety profiles.[10] The challenge lies in optimizing the pharmacological properties of GPR40 agonists to achieve robust glucose-lowering effects in diabetic patients without off-target effects.
Conclusion
AMG 837 calcium hydrate is a potent GPR40 partial agonist that effectively enhances glucose-stimulated insulin secretion in vitro and improves glucose tolerance in rodent models of type 2 diabetes. This technical guide has provided a detailed overview of its mechanism of action, quantitative pharmacological data, and key experimental protocols for its evaluation. The information presented herein serves as a valuable resource for researchers in the field of diabetes and metabolic diseases, facilitating further investigation into GPR40 as a therapeutic target.
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. surgery.wisc.edu [surgery.wisc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
An In-depth Technical Guide on AMG 837 Hemicalcium and its Role in Calcium Flux Assays
A Note to the Reader: Initial research indicates a potential misunderstanding regarding the primary target of AMG 837. This compound is not a Calcium-Sensing Receptor (CaSR) antagonist but a potent partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3][4][5][6] This guide will therefore provide a detailed technical overview of AMG 837 hemicalcium's role in calcium flux assays within the context of its well-established activity as a GPR40 agonist.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the methodologies, data interpretation, and signaling pathways associated with AMG 837's effect on intracellular calcium mobilization.
Introduction to AMG 837 Hemicalcium
AMG 837 hemicalcium is a potent and orally bioavailable partial agonist for the GPR40/FFA1 receptor.[2][7] It was developed as a potential therapeutic agent for type 2 diabetes due to its ability to enhance glucose-stimulated insulin (B600854) secretion.[1][3][4][5] The activation of GPR40 by agonists like AMG 837 initiates a signaling cascade that results in an increase in intracellular calcium concentration ([Ca²⁺]i), a key event in many cellular processes, including insulin secretion.[1][3] Calcium flux assays are therefore a fundamental tool for characterizing the pharmacological activity of AMG 837 and similar compounds.
Quantitative Pharmacological Data of AMG 837
The following tables summarize the quantitative data for AMG 837's activity in various assays, with a focus on its effect on calcium flux.
Table 1: In Vitro Potency of AMG 837 in Calcium Flux Assays
| Cell Line | Receptor Species | Assay Type | EC₅₀ (nM) | Reference |
| CHO | Human GPR40 | Aequorin | 13.5 ± 0.8 | [3] |
| CHO | Human GPR40 | Calcium Flux | 120 ± 10 | [7] |
| CHO | Mouse GPR40 | Aequorin | 22.6 ± 1.8 | [3] |
| CHO | Rat GPR40 | Aequorin | 31.7 ± 1.8 | [3] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Table 2: Other In Vitro Pharmacological Data for AMG 837
| Assay | Receptor/Cell Type | Parameter | Value | Reference |
| [³H]AMG 837 Binding | Human FFA1 Receptor | pIC₅₀ | 8.13 | [2] |
| Insulin Secretion | Isolated Mouse Islets | EC₅₀ (nM) | 142 ± 20 | [2] |
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).
GPR40 Signaling Pathway and the Role of Calcium
Activation of the GPR40 receptor by an agonist such as AMG 837 initiates a signaling cascade that is primarily mediated by the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium is a key second messenger that drives downstream cellular responses, such as insulin vesicle fusion and secretion in pancreatic β-cells.
Experimental Protocol: Calcium Flux Assay for GPR40 Agonists
This section provides a generalized protocol for a fluorescent-based calcium flux assay to determine the potency of GPR40 agonists like AMG 837. This method is commonly performed using a fluorescence imaging plate reader (FLIPR) or a flow cytometer.
4.1 Materials and Reagents
-
Cell Line: A stable cell line expressing the GPR40 receptor of the desired species (e.g., CHO-K1 or HEK293).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents if necessary.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES.
-
Calcium Indicator Dye: A calcium-sensitive fluorescent dye such as Fluo-4 AM, Fluo-8 AM, or Indo-1 AM.
-
Probenecid (B1678239): An anion transport inhibitor to prevent the efflux of the dye from the cells.
-
AMG 837 Stock Solution: A high-concentration stock of AMG 837 hemicalcium dissolved in DMSO.
-
Positive Control: A known GPR40 agonist or a general secretagogue like ionomycin.
-
Negative Control: Vehicle (DMSO).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
4.2 Experimental Procedure
-
Cell Plating:
-
Harvest and count the GPR40-expressing cells.
-
Seed the cells into the assay plates at a predetermined density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye and probenecid in the assay buffer.
-
Remove the culture medium from the cell plates and wash once with assay buffer.
-
Add the dye loading buffer to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.
-
-
Compound Preparation:
-
Prepare a serial dilution of AMG 837 in assay buffer from the DMSO stock solution. The final DMSO concentration should be kept constant and typically below 0.5%.
-
Prepare solutions for the positive and negative controls.
-
-
Calcium Flux Measurement:
-
Place the dye-loaded cell plate and the compound plate into the fluorescence kinetic plate reader.
-
Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
The instrument then adds the compound solutions from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes). The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
4.3 Data Analysis
-
The change in fluorescence is typically expressed as the ratio of the maximum fluorescence signal post-stimulation to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀).
-
Plot the peak fluorescence response against the logarithm of the AMG 837 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Conclusion
AMG 837 hemicalcium is a valuable pharmacological tool for studying the GPR40/FFA1 receptor. Calcium flux assays are an indispensable method for characterizing the potency and efficacy of AMG 837 and other GPR40 agonists. The increase in intracellular calcium triggered by AMG 837 is a direct consequence of GPR40 activation and a critical step in its mechanism of action for enhancing glucose-stimulated insulin secretion. The protocols and data presented in this guide provide a framework for researchers to effectively utilize AMG 837 in their studies of GPR40 signaling and function.
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
An In-depth Technical Review of AMG 837 Calcium Hydrate: A GPR40/FFA1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 is a potent and orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] Developed by Amgen, this small molecule has been a subject of significant preclinical research for the potential treatment of type 2 diabetes mellitus.[1][4][5] AMG 837 enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells by activating GPR40.[1][2][6] This document provides a comprehensive technical overview of AMG 837 calcium hydrate (B1144303), summarizing its chemical properties, mechanism of action, preclinical pharmacology, and the experimental protocols used for its characterization.
Chemical Properties
AMG 837 is chemically known as (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid.[1][2] The calcium hydrate form has the molecular formula C₅₂H₄₂CaF₆O₇ and a molecular weight of approximately 932.97 g/mol .[6][7][8] It is typically supplied as a white solid powder, soluble in DMSO but not in water.[6]
| Property | Value | Reference |
| Chemical Name | calcium (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoate hydrate | [6] |
| Molecular Formula | C₅₂H₄₂CaF₆O₇ | [6][7][8] |
| Molecular Weight | 932.97 g/mol | [6][8] |
| Appearance | White solid powder | [6] |
| Solubility | Soluble in DMSO, not in water | [6] |
| Purity | >98% (as judged by HPLC) | [1] |
Mechanism of Action and Signaling Pathway
AMG 837 acts as a selective agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β-cells.[1][5] The activation of GPR40 by AMG 837 is coupled to the Gαq signaling pathway.[1] This initiates a cascade of intracellular events, starting with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration is a key signal that potentiates the secretion of insulin from β-cells in a glucose-dependent manner.[1][9]
Preclinical Pharmacology
In Vitro Activity
AMG 837 has been shown to be a potent activator of GPR40 across multiple species. Its activity was characterized using various cell-based functional assays.[1]
| Assay | Species | Cell Line | EC₅₀ (nM) | Reference |
| GTPγS Binding | Human | A9_GPR40 | 1.5 ± 0.1 | [1] |
| Inositol Phosphate Accumulation | Human | A9_GPR40 | 7.8 ± 1.2 | [1] |
| Ca²⁺ Flux (Aequorin) | Human | CHO | 22.6 ± 1.8 | [1] |
| Mouse | CHO | 22.6 ± 1.8 | [1] | |
| Rat | CHO | 31.7 ± 1.8 | [1] | |
| Dog | CHO | 71.3 ± 5.8 | [1] | |
| Rhesus Monkey | CHO | 30.6 ± 4.3 | [1] | |
| Glucose-Stimulated Insulin Secretion | Mouse | Primary Islets | 142 ± 20 | [6] |
AMG 837 demonstrates high selectivity for GPR40 over other related free fatty acid receptors such as GPR41 (FFA2), GPR43 (FFA3), and GPR120, with EC₅₀ values greater than 10,000 nM for these off-targets.[7] It is a partial agonist, with its maximal activity being approximately 85% of that of the endogenous ligand docosahexaenoic acid (DHA) in Ca²⁺ flux assays.[1][7] The potency of AMG 837 is significantly reduced in the presence of human serum albumin, to which it is highly bound (98.7%).[1]
In Vivo Activity & Pharmacokinetics
Preclinical studies in rodent models of type 2 diabetes have demonstrated the efficacy of AMG 837 in improving glucose tolerance.[1]
| Parameter | Species | Model | Dose (p.o.) | Result | Reference |
| Oral Bioavailability (%F) | Rat | Sprague-Dawley | 0.5 mg/kg | 84% | [1][10] |
| Cₘₐₓ | Rat | Sprague-Dawley | 0.5 mg/kg | 1.4 µM | [1][10] |
| Glucose AUC Reduction (Acute) | Rat | Sprague-Dawley | 0.1 mg/kg | 14.5% (p<0.05) | [1] |
| 0.3 mg/kg | 18.8% (p<0.01) | [1] | |||
| Glucose AUC Reduction (21-day) | Rat | Zucker Fatty | 0.1 mg/kg | 34% (p<0.001) | [1][6] |
| 0.3 mg/kg | 39% (p<0.001) | [1][6] |
Acute oral administration of AMG 837 dose-dependently lowered glucose excursions during an intraperitoneal glucose tolerance test (IPGTT) in both normal and Zucker fatty rats.[1][4] This effect was sustained after 21 days of daily dosing in Zucker fatty rats, without causing tachyphylaxis or affecting body weight.[1][6]
Experimental Protocols
In Vitro Assays
1. GTPγS Binding Assay This functional assay measures the activation of G proteins, an early event in GPCR signaling.[8][11]
-
Principle: In the presence of an agonist like AMG 837, the Gα subunit of the G protein exchanges GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, which accumulates on the activated Gα subunit.[8] The amount of incorporated radioactivity is proportional to the level of G protein activation.
-
General Protocol:
-
Prepare cell membranes from a cell line stably overexpressing human GPR40 (e.g., A9_GPR40).[1]
-
Incubate the cell membranes with varying concentrations of AMG 837 in an assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for [³⁵S]GTPγS binding to activated G proteins.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS, often by rapid filtration or using SPA (Scintillation Proximity Assay) beads.[8][11]
-
Quantify the membrane-bound radioactivity using a scintillation counter.
-
Plot the data to determine the EC₅₀ value.
-
2. Inositol Phosphate (IP) Accumulation Assay This assay quantifies the production of inositol phosphates, a downstream second messenger in the Gαq pathway.[12]
-
Principle: Activation of the Gαq pathway by AMG 837 leads to the generation of IP₃. Cells are pre-labeled with [³H]myo-inositol, which is incorporated into phosphoinositides. The accumulation of [³H]-labeled inositol phosphates is then measured.
-
General Protocol:
-
Culture cells expressing GPR40 (e.g., A9_GPR40) and label them overnight with [³H]myo-inositol.[1]
-
Wash the cells and pre-incubate them in a buffer containing LiCl (to inhibit inositol monophosphatase and allow IPs to accumulate).
-
Stimulate the cells with different concentrations of AMG 837.
-
Lyse the cells and stop the reaction, typically with an acid.
-
Isolate the total inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [³H]-IPs by scintillation counting.
-
Analyze the dose-response curve to calculate the EC₅₀.
-
3. Intracellular Calcium (Ca²⁺) Flux Assay This assay directly measures the increase in intracellular calcium concentration following GPR40 activation.[1]
-
Principle: Aequorin, a bioluminescent photoprotein, or a fluorescent calcium indicator dye is introduced into GPR40-expressing cells. When intracellular Ca²⁺ levels rise upon receptor activation, aequorin emits light or the dye's fluorescence intensity increases.[13]
-
General Protocol (Aequorin-based):
-
Co-transfect a suitable host cell line (e.g., CHO) with a GPR40 expression plasmid and an aequorin expression plasmid.[1]
-
Harvest the cells and charge them with coelenterazine, the substrate for aequorin.
-
Dispense the cells into a microplate.
-
Add varying concentrations of AMG 837 to the wells.
-
Immediately measure the light emission using a luminometer.
-
The integrated light signal is plotted against the agonist concentration to determine the EC₅₀.
-
In Vivo Assay: Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability of an animal to clear a glucose load from the bloodstream, a measure of glucose tolerance.[1][14]
-
General Protocol:
-
Fast animals (e.g., Sprague-Dawley rats) overnight for approximately 16-18 hours, with free access to water.[1][14]
-
Administer AMG 837 or vehicle control via oral gavage at the desired doses (e.g., 0.03, 0.1, 0.3 mg/kg).[1]
-
After a set period (e.g., 30 minutes), take a baseline blood sample (t=0) from the tail vein to measure fasting glucose and insulin levels.[1]
-
Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection.[14]
-
Collect subsequent blood samples at specified time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.[1]
-
Measure blood glucose concentrations at each time point using a glucometer.
-
Plasma can be separated from blood samples for later analysis of insulin levels by methods such as ELISA.
-
Plot blood glucose concentration versus time and calculate the area under the curve (AUC) to quantify glucose tolerance.
-
Synthesis
The synthesis of AMG 837 has been described as an optimization of a series of β-substituted phenylpropanoic acids identified from a high-throughput screen.[1][2] While a detailed, step-by-step synthetic route is not fully elaborated in the primary literature reviewed, the key structural features are the (S)-stereocenter, the hex-4-ynoic acid moiety, and the 4'- (trifluoromethyl)biphenyl-3-yl)methoxy)phenyl group.[1][2] The synthesis involves the creation of this complex biphenyl (B1667301) ether structure and its coupling to the chiral propanoic acid derivative containing an alkyne.
Conclusion
AMG 837 calcium hydrate is a potent and selective GPR40 partial agonist with a well-defined mechanism of action involving the Gαq signaling pathway to potentiate glucose-stimulated insulin secretion. Preclinical data robustly support its efficacy in improving glucose homeostasis in rodent models, with favorable pharmacokinetic properties for oral administration. The comprehensive in vitro and in vivo assays outlined provide a clear framework for the pharmacological characterization of GPR40 agonists. This body of research establishes AMG 837 as a significant tool compound for studying GPR40 biology and as a lead candidate in the development of novel therapeutics for type 2 diabetes.
References
- 1. mmpc.org [mmpc.org]
- 2. olac.berkeley.edu [olac.berkeley.edu]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. Flow cytometry-based binding assay for GPR40 (FFAR1; free fatty acid receptor 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 7. molnova.com [molnova.com]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
Methodological & Application
Application Notes and Protocols: In Vitro Assay of AMG 837
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Contrary to any misunderstanding suggested by the "calcium hydrate" portion of a chemical name, AMG 837's mechanism of action does not involve direct interaction as a calcium salt. Instead, its activation of GPR40, a Gq-coupled receptor, stimulates a signaling cascade that results in the mobilization of intracellular calcium.[2][3] This application note provides a detailed protocol for an in vitro calcium flux assay to characterize the activity of AMG 837 on cells expressing GPR40.
Mechanism of Action
AMG 837 mimics the effect of endogenous long-chain free fatty acids by binding to and activating GPR40. This activation leads to the dissociation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes, providing a quantitative measure of GPR40 activation.
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade initiated by AMG 837.
Quantitative Data Summary
The following table summarizes the in vitro potency of AMG 837 in various assays as reported in the literature.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Calcium Flux | CHO cells stably expressing GPR40 | EC50 | 0.12 ± 0.01 µM | [4] |
| Inositol Phosphate Accumulation | A9 cells stably expressing GPR40 | EC50 | 7.8 ± 1.2 nM | [1][5] |
| GTPγS Binding | A9 cells stably expressing GPR40 | EC50 | 1.5 ± 0.1 nM | |
| Insulin Secretion | Isolated Mouse Islets | EC50 | 142 ± 20 nM |
Experimental Protocols
Generation of a Stable GPR40-Expressing Cell Line
A stable cell line is crucial for consistent assay performance. Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.
Workflow for Stable Cell Line Generation
Caption: Workflow for creating a stable GPR40 cell line.
Materials:
-
HEK293 cells
-
GPR40 expression vector (e.g., pcDNA3.1 with a neomycin resistance gene)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Geneticin (G418)
Protocol:
-
One day prior to transfection, seed HEK293 cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the GPR40 expression vector according to the manufacturer's protocol for the chosen transfection reagent.
-
48 hours post-transfection, begin antibiotic selection by replacing the medium with fresh medium containing an appropriate concentration of Geneticin (determined by a kill curve, typically 400-800 µg/mL).
-
Replace the selection medium every 3-4 days until distinct antibiotic-resistant colonies appear.
-
Isolate individual colonies and expand them in separate culture vessels.
-
Validate GPR40 expression in the expanded clones using methods such as qPCR or Western blotting.
-
Cryopreserve validated clones to create a master cell bank.
In Vitro Calcium Flux Assay Protocol
This protocol utilizes a no-wash fluorescent calcium indicator, such as Fluo-4 NW, for ease of use and high-throughput screening compatibility.
Materials:
-
GPR40-expressing stable cell line (e.g., HEK293-GPR40)
-
Black, clear-bottom 96-well microplates
-
AMG 837
-
Fluo-4 NW Calcium Assay Kit (or equivalent)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
DMSO
Experimental Workflow
Caption: Workflow for the AMG 837 calcium flux assay.
Protocol:
-
Cell Plating:
-
Compound Preparation:
-
Prepare a stock solution of AMG 837 in DMSO.
-
Perform serial dilutions of the AMG 837 stock solution in Assay Buffer to achieve the desired final concentrations for the dose-response curve.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM dye-loading solution according to the kit manufacturer's instructions.[6][7]
-
Remove the culture medium from the cell plate and add 100 µL of the dye-loading solution to each well.[6][7]
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[6][7]
-
-
Fluorescence Measurement:
-
Set up a fluorescence microplate reader (e.g., FLIPR™, FlexStation) to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[6][7]
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the prepared AMG 837 dilutions to the wells.
-
Immediately begin kinetic reading of fluorescence intensity for at least 120 seconds.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the AMG 837 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
This document provides a comprehensive guide for the in vitro characterization of AMG 837 using a calcium flux assay. By following the detailed protocols for stable cell line generation and the calcium flux assay, researchers can reliably assess the potency and efficacy of AMG 837 and other GPR40 agonists. The provided diagrams and data summary serve as valuable resources for experimental planning and data interpretation in the context of drug discovery and development.
References
- 1. journals.plos.org [journals.plos.org]
- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 4. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. content.abcam.com [content.abcam.com]
Application Note: Preparation of AMG 837 Calcium Hydrate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the preparation of a stock solution of AMG 837 calcium hydrate (B1144303), a potent partial agonist of the free fatty acid receptor 1 (FFA1/GPR40). Proper preparation and storage of this stock solution are critical for ensuring the accuracy and reproducibility of in vitro and in vivo experimental results. This document outlines the necessary materials, a step-by-step procedure for solubilization, and recommendations for storage and handling to maintain the integrity of the compound.
Introduction
AMG 837 is a small molecule agonist of GPR40, a G protein-coupled receptor that has emerged as a promising therapeutic target for type 2 diabetes.[1][2][3] It potentiates glucose-dependent insulin (B600854) secretion, making it a valuable tool for research in metabolic diseases.[1][2][3] Accurate and consistent preparation of AMG 837 stock solutions is fundamental for obtaining reliable experimental data. This protocol details the standardized procedure for dissolving AMG 837 calcium hydrate and provides essential information on its physicochemical properties and storage conditions.
Physicochemical Properties and Solubility
It is crucial to note that AMG 837 can be supplied in different forms, such as a hemicalcium salt or a calcium hydrate, which will have different molecular weights.[1] Always refer to the Certificate of Analysis (CofA) provided by the supplier for the batch-specific molecular weight.
Table 1: Physicochemical Properties of AMG 837 Forms
| Property | AMG 837 Hemicalcium Salt | This compound |
| Synonyms | AMG 837 hemicalcium | AMG-837 calcium salt hydrate |
| Molecular Formula | C₂₆H₂₀F₃O₃·½Ca | C₅₂H₄₂CaF₆O₇ |
| Molecular Weight (Approx.) | 457.47 g/mol | 932.97 g/mol [1][4] |
| Appearance | Solid powder | White solid powder[4] |
| Purity | ≥98% (HPLC) | >98%[1][4] |
Table 2: Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM | Recommended solvent for stock solutions. |
| Water | Insoluble[1][4] | Do not use water to prepare the primary stock solution. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. The concentration can be adjusted based on experimental needs.
Materials
-
This compound (or hemicalcium salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure
-
Determine the required mass: Use the following formula to calculate the mass of this compound needed. Use the batch-specific molecular weight from the Certificate of Analysis.
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
Example for a 1 mL of 10 mM stock solution using AMG 837 hemicalcium salt (MW ≈ 457.47 g/mol ): Mass (mg) = 10 mM x 1 mL x 457.47 g/mol = 4.57 mg
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Transfer the powder: Transfer the weighed powder to a sterile, amber microcentrifuge tube or vial. The use of amber tubes is recommended to protect the compound from light.
-
Add solvent: Add the calculated volume of anhydrous DMSO to the tube containing the AMG 837 powder.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution if needed.
-
Aliquot for storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
Storage and Stability
Proper storage is essential to maintain the stability and activity of the AMG 837 stock solution.
Table 3: Recommended Storage Conditions
| Storage Duration | Temperature | Conditions |
| Short-term | 4°C | For days to a few weeks[1][4] |
| Long-term | -20°C | For months to years[1][4] |
Store the aliquots in the dark.[1][4] If stored correctly, the compound should be stable for over two years.[1][4]
Quality Control
-
Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or degradation before use. If any particulates are observed, the solution should be discarded.
-
Purity Check: For long-term studies, it is advisable to periodically check the purity of the stock solution using methods like HPLC.
-
Functional Assay: The activity of the stock solution can be confirmed by performing a functional assay, such as a calcium flux assay in GPR40-expressing cells.[5]
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[1]
-
Handle the compound and DMSO in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Signaling Pathway Diagram
AMG 837 acts as a partial agonist on the GPR40 receptor, which is primarily coupled to the Gαq signaling pathway.
Caption: Simplified GPR40 signaling pathway activated by AMG 837.
References
- 1. medkoo.com [medkoo.com]
- 2. journals.plos.org [journals.plos.org]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: AMG 837 Calcium Hydrate for In Vivo Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMG 837 is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is primarily expressed in pancreatic β-cells and plays a role in mediating insulin (B600854) secretion.[4] Agonists of GPR40, like AMG 837, have been investigated for the treatment of type 2 diabetes due to their ability to enhance glucose-stimulated insulin secretion (GSIS).[1][4][5] These application notes provide a comprehensive overview of the use of AMG 837 calcium hydrate (B1144303) in preclinical rodent studies, including detailed protocols and quantitative data to guide researchers in their experimental design.
Mechanism of Action
AMG 837 acts as a partial agonist at the GPR40 receptor.[1][6] The activation of GPR40 by agonists is coupled to the Gαq signaling pathway.[7] This leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[7] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] The resulting increase in intracellular calcium is a key step in augmenting glucose-stimulated insulin secretion from pancreatic β-cells.[7]
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade initiated by AMG 837.
Quantitative Data Summary
The following tables summarize the reported dosages and effects of AMG 837 in various in vivo rodent models.
Table 1: Single-Dose AMG 837 Administration in Rodent Models
| Rodent Model | Dosage Range | Administration Route | Key Findings | Reference(s) |
| Sprague-Dawley Rats | 0.03 - 0.3 mg/kg | Oral Gavage | Dose-dependent improvement in glucose tolerance and increased glucose-stimulated insulin secretion. The half-maximal effective dose to lower post-prandial glucose was approximately 0.05 mg/kg. | [1] |
| Zucker Fatty (fa/fa) Rats | 0.3 - 3 mg/kg | Oral Gavage | Significantly lowered glucose excursions during an intraperitoneal glucose tolerance test (IPGTT). | [1] |
| High-Fat Fed/Streptozotocin-Treated Mice | 100 mg/kg | Oral Gavage | Improved post-challenge glucose AUC by 19%. | [8] |
Table 2: Multi-Dose AMG 837 Administration in Rodent Models
| Rodent Model | Dosage | Dosing Regimen | Key Findings | Reference(s) |
| Zucker Fatty (fa/fa) Rats | 0.03, 0.1, 0.3 mg/kg | Once daily for 21 days | Sustained improvement in glucose tolerance. Decreased glucose AUC values by 7%, 15%, and 25% at 0.03, 0.1, and 0.3 mg/kg, respectively. No significant effect on body weight. | [1][9] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is adapted from studies evaluating the efficacy of GPR40 agonists in a mouse model of type 2 diabetes.[8]
1. Animal Model: High-fat fed, low-dose streptozotocin-treated mice.
2. Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
3. Dosing Formulation:
- Prepare a suspension of AMG 837 calcium hydrate in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
- The concentration should be calculated based on the desired dosage and the average body weight of the mice.
4. Experimental Procedure:
- Fast mice overnight (approximately 16 hours) with free access to water.
- Administer AMG 837 or vehicle via oral gavage.
- One hour after drug administration, administer a glucose bolus (e.g., 2 g/kg) orally.
- Collect blood samples at specified time points (e.g., 0, 15, 30, 60, and 120 minutes) post-glucose challenge for glucose and insulin measurements.
5. Data Analysis:
- Plot blood glucose levels over time.
- Calculate the area under the curve (AUC) for glucose to assess the overall effect on glucose tolerance.
Experimental Workflow for OGTT
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
This protocol is based on studies conducted in both normal Sprague-Dawley and obese Zucker fatty rats.[1]
1. Animal Model: 8-week old Sprague-Dawley or Zucker fatty rats.
2. Acclimation: House animals in a controlled environment for at least one week before the study.
3. Dosing Formulation:
- Prepare this compound in a suitable vehicle for oral administration.
4. Experimental Procedure:
- Fast rats for a specified period (e.g., 6 hours).
- Administer a single bolus of AMG 837 or vehicle by oral gavage.
- 30 minutes after drug administration, administer an intraperitoneal (IP) glucose challenge (e.g., 2 g/kg).
- Collect blood samples from the tail vein at baseline (pre-dose and pre-glucose) and at various time points post-glucose injection (e.g., 5, 15, 30, 60, 120 minutes).
5. Data Analysis:
- Measure blood glucose and plasma insulin concentrations.
- Analyze the glucose excursion and insulin secretion profiles.
- Calculate the glucose AUC to quantify the improvement in glucose tolerance.
Note on Chronic Dosing Studies: For multi-day studies, the procedure is repeated daily for the specified duration (e.g., 21 days), with the IPGTT performed after the final dose.[1] Body weight should be monitored regularly throughout the study.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Oral Gavage Administration of AMG 837 Calcium Hydrate in Rats
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for the oral gavage administration of AMG 837 calcium hydrate (B1144303) in rat models for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Introduction
AMG 837 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and its activation by long-chain fatty acids potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[4][5] AMG 837 has been shown to enhance insulin secretion and lower glucose levels in a glucose-dependent manner in rodent models, making it a potential therapeutic agent for type 2 diabetes.[1][6] This document outlines the necessary protocols for administering AMG 837 calcium hydrate via oral gavage to rats to evaluate its preclinical pharmacological properties.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic data for AMG 837 following oral gavage administration in rats.
Table 1: Pharmacokinetic Profile of AMG 837 in Rats
| Parameter | Value | Species/Model | Dose | Reference |
| Oral Bioavailability (%F) | 84% | Rat | 0.5 mg/kg | [6][7] |
| Peak Plasma Concentration (Cmax) | 1.4 µM | Rat | 0.5 mg/kg | [6][7] |
| Plasma Concentration (30 min post-dose) | 26 ± 6 nM | Zucker fatty rat | 0.03 mg/kg (21-day study) | [6] |
| Plasma Concentration (30 min post-dose) | 75 ± 13 nM | Zucker fatty rat | 0.1 mg/kg (21-day study) | [6] |
| Plasma Concentration (30 min post-dose) | 204 ± 49 nM | Zucker fatty rat | 0.3 mg/kg (21-day study) | [6] |
Table 2: Pharmacodynamic Effects of a Single Oral Dose of AMG 837 in Sprague-Dawley Rats
| Dose | Glucose AUC Improvement (%) | p-value | Reference |
| 0.03 mg/kg | 3.9% | Not significant | [6] |
| 0.1 mg/kg | 14.5% | <0.05 | [6] |
| 0.3 mg/kg | 18.8% | <0.01 | [6] |
Table 3: Pharmacodynamic Effects of a Single Oral Dose of AMG 837 in Zucker Fatty Rats
| Dose | Animal Model | Key Effect | Reference |
| 0.3, 1, and 3 mg/kg | 8-week old Zucker fatty rats | Dose-dependent improvement in glucose tolerance during an IPGTT. | [6][7][8] |
Table 4: Pharmacodynamic Effects of a 21-Day Dosing of AMG 837 in Zucker Fatty Rats
| Dose | Glucose AUC Decrease (Day 1) | p-value | Glucose AUC Decrease (Day 21) | p-value | Reference |
| 0.03 mg/kg | 17% | Not specified | Not specified | Not specified | [7] |
| 0.1 mg/kg | 34% | <0.001 | Not specified | Not specified | [7] |
| 0.3 mg/kg | 39% | <0.001 | Not specified | Not specified | [7] |
Experimental Protocols
Materials:
-
This compound
-
1% Methylcellulose (B11928114) (CMC)
-
1% Tween 80
-
Sterile water for injection
-
Stir plate and stir bar
-
Sterile container
Procedure:
-
Calculate the required amount of AMG 837 based on the desired concentration and final volume.
-
Prepare the vehicle by dissolving 1% Tween 80 in 1% methylcellulose in sterile water.
-
Slowly add the powdered AMG 837 to the vehicle while stirring continuously to ensure a homogenous suspension.
-
Continue stirring until no clumps are visible.
-
Store the formulation at 4°C and protect it from light. Before each use, vortex the suspension to ensure homogeneity.
This formulation has been successfully used for oral dosing of AMG 837 in rats.[6][7]
Animal Models:
Procedure:
-
Fast the rats overnight prior to the experiment.[6]
-
Randomize the animals into dose groups based on their body weight.[7]
-
Prepare the AMG 837 formulation at the desired concentrations (e.g., 0.03, 0.1, 0.3 mg/kg for Sprague-Dawley rats; 0.3, 1, 3 mg/kg for Zucker fatty rats).[6][8] A vehicle control group should receive the 1% CMC, 1% Tween 80 vehicle only.
-
Administer a single bolus of the AMG 837 formulation or vehicle via oral gavage. The volume administered should be based on the individual animal's body weight.
-
Thirty minutes after AMG 837 administration, perform an intraperitoneal glucose tolerance test (IPGTT) by injecting a glucose solution.[6][7][8]
-
Collect blood samples at specified time points (e.g., before and 5, 15, 30, 60, and 120 minutes after the glucose challenge) to measure plasma glucose and insulin levels.[6]
-
Plasma glucose can be measured using a glucometer, and plasma insulin can be determined using a rat insulin ELISA kit.[7]
Procedure:
-
Randomize 8-week old Zucker fatty rats into treatment groups (e.g., vehicle, 0.03 mg/kg, 0.1 mg/kg, and 0.3 mg/kg AMG 837).[7]
-
Administer the assigned treatment by oral gavage once daily for 21 days.[7]
-
On day 1 and day 21, perform an IPGTT 30 minutes after the daily dose, following the procedure outlined in section 3.2.[7]
-
Monitor body weights throughout the study.[6]
-
At the end of the study, 30 minutes after the final dose, collect terminal blood samples to determine total plasma concentrations of AMG 837.[6]
Visualizations
Caption: GPR40 signaling pathway activated by AMG 837.
Caption: Workflow for single-dose oral gavage and IPGTT.
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 3. researchgate.net [researchgate.net]
- 4. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. journals.plos.org [journals.plos.org]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
Application Notes and Protocols for AMG 837 Calcium Hydrate in Pancreatic Islet Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 is a potent and selective partial agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed on the surface of pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[4] Long-chain fatty acids are the natural ligands for GPR40, and their activation of the receptor is a key physiological mechanism for modulating insulin release.[4] AMG 837 mimics this effect, making it a valuable tool for studying pancreatic islet physiology and a potential therapeutic agent for type 2 diabetes.[2][5]
These application notes provide detailed protocols for the use of AMG 837 calcium hydrate (B1144303) in primary pancreatic islet cell culture, focusing on the assessment of its effects on insulin secretion.
Mechanism of Action
AMG 837 acts as a partial agonist at the GPR40 receptor.[1][2] Upon binding, it activates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to an increase in cytosolic Ca2+ concentration.[1] This elevation in intracellular calcium, in a glucose-dependent manner, enhances the exocytosis of insulin-containing granules from the pancreatic β-cells.[7] The glucose-dependency of GPR40 agonists like AMG 837 is a key feature, as it reduces the risk of hypoglycemia compared to other insulin secretagogues.[1]
Data Presentation
The following tables summarize the in vitro activity of AMG 837 on GPR40 activation and insulin secretion.
Table 1: In Vitro Potency of AMG 837 in Functional Assays
| Assay Type | Cell Line/System | Species | EC50 (nM) | Reference |
| Inositol Phosphate Accumulation | A9_GPR40 cell line | Not Specified | 7.8 ± 1.2 | [1] |
| Intracellular Ca2+ Flux | Not Specified | Human | 13.5 | |
| Intracellular Ca2+ Flux | Not Specified | Mouse | 22.6 | |
| Intracellular Ca2+ Flux | Not Specified | Rat | 31.7 |
Table 2: Effect of AMG 837 on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Mouse Islets
| Compound | Glucose Concentration (mM) | EC50 (nM) of Insulin Secretion | Fold Increase vs. Vehicle (at 1 µM AMG 837) | Reference |
| AMG 837 | 16.7 | 142 ± 20 | Not explicitly stated, but significant potentiation shown. | [1] |
| AMG 837 | ≤ 5.6 | No potentiation | - | [8] |
| AMG 837 | ≥ 8.3 | Potentiation observed | - | [8] |
Experimental Protocols
Protocol 1: Preparation of AMG 837 Calcium Hydrate Stock Solution
This compound is soluble in DMSO.[9][10]
-
Materials:
-
This compound (CAS: 1291087-14-3)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on the batch-specific molecular weight provided by the supplier, calculate the mass of AMG 837 required to prepare a 10 mM stock solution. For a molecular weight of 932.97 g/mol , this would be 9.33 mg in 1 mL of DMSO.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
Protocol 2: Isolation and Culture of Mouse Pancreatic Islets
This is a generalized protocol; specific details may vary based on lab-specific optimizations.
-
Materials:
-
C57BL/6 mice (or other desired strain)
-
Collagenase P (or Type V) solution (e.g., 1 mg/mL in HBSS)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Ficoll-Paque or Histopaque gradient
-
Sterile surgical instruments
-
-
Procedure:
-
Pancreas Perfusion and Digestion: a. Euthanize the mouse via an approved method. b. Expose the abdominal cavity and locate the common bile duct. c. Clamp the duct at the entry to the duodenum. d. Inject cold collagenase solution into the common bile duct to inflate the pancreas. e. Excise the distended pancreas and place it in a conical tube with additional collagenase solution. f. Incubate in a 37°C water bath for a predetermined time (typically 10-15 minutes, requires optimization) with gentle shaking to digest the exocrine tissue.
-
Islet Purification: a. Stop the digestion by adding cold HBSS with FBS. b. Wash the digested tissue by centrifugation and resuspend the pellet. c. Purify the islets from the acinar tissue using a density gradient (e.g., Ficoll or Histopaque). d. Collect the islet-rich layer from the gradient interface.
-
Islet Culture: a. Wash the purified islets with culture medium. b. Hand-pick the islets under a stereomicroscope to ensure purity. c. Culture the islets in RPMI-1640 medium in a 37°C incubator with 5% CO2. Allow islets to recover overnight before experimentation.
-
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
References
- 1. Mouse Pancreatic Islet Isolation [protocols.io]
- 2. Murine Pancreatic Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Pancreatic islet culture and preservation strategies: advances, challenges, and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 9. medkoo.com [medkoo.com]
- 10. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
Application Notes: AMG 837 Calcium Hydrate for the Study of Gq Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction: AMG 837 is a potent and selective synthetic partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] GPR40 is predominantly coupled to the Gαq class of G-proteins.[1][4][5] Upon activation by agonists like AMG 837, the Gαq pathway is initiated, leading to the activation of phospholipase C (PLC), which subsequently catalyzes the formation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca²⁺) concentrations.[4][6]
These application notes provide a summary of AMG 837's pharmacological properties and detailed protocols for its use in characterizing the Gq signaling pathway in relevant cellular models.
Mechanism of Action
AMG 837 acts as a partial agonist at the GPR40 receptor.[1][3] Its binding initiates a conformational change in the receptor, leading to the activation of the associated Gαq protein. This activation stimulates downstream signaling events, making AMG 837 a valuable chemical tool for investigating GPR40-mediated Gq signaling in various physiological and pathological contexts, particularly in the study of type 2 diabetes.[1][2]
Caption: Gq signaling pathway activated by AMG 837.
Pharmacological Data Summary
The following tables summarize the in vitro and cellular potency of AMG 837 in various functional assays designed to measure Gq pathway activation.
Table 1: In Vitro and Cellular Activity of AMG 837
| Assay Type | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| [³⁵S]-GTPγS Binding | A9_GPR40 Membranes | EC₅₀ | 1.5 ± 0.1 nM | [1][5] |
| Inositol Phosphate Accumulation | A9_GPR40 Cells | EC₅₀ | 7.8 ± 1.2 nM | [1][5][6] |
| Aequorin Ca²⁺ Flux | CHO-GPR40 Cells | EC₅₀ | 13.5 nM | [7] |
| Aequorin Ca²⁺ Flux | CHO-GPR40 Cells | EC₅₀ | 0.12 ± 0.01 µM | [8] |
| Glucose-Stimulated Insulin (B600854) Secretion | Primary Mouse Islets | EC₅₀ | 142 ± 20 nM |[1][5] |
Table 2: Influence of Serum Proteins on AMG 837 Potency
| Assay Type | Condition | Parameter | Value | Reference |
|---|---|---|---|---|
| Aequorin Ca²⁺ Flux | 0.01% HSA | EC₅₀ | ~11.9 nM* | [1][5] |
| Aequorin Ca²⁺ Flux | 0.625% Delipidated HSA | EC₅₀ | 210 ± 12 nM | [6] |
| Aequorin Ca²⁺ Flux | 100% Human Serum | EC₅₀ | 2,140 ± 310 nM | [1][5] |
| Plasma Protein Binding | Human Plasma | % Bound | 98.7% | [1][5][6] |
*Value estimated from graphical data and text.
Experimental Protocols
The following are detailed protocols for key assays used to characterize the activity of AMG 837 on the Gq signaling pathway.
Caption: Workflow for characterizing GPR40 agonists.
Calcium (Ca²⁺) Flux Assay
This protocol is designed to measure changes in intracellular calcium concentration following GPR40 activation by AMG 837. It is a common primary screening method for Gq-coupled receptors. This representative protocol uses a fluorescent calcium indicator dye.
Materials:
-
Host cell line (e.g., CHO or HEK293) stably expressing human GPR40.
-
Cell culture medium (e.g., DMEM/F12).
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM).[9]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (B1678239) (to prevent dye leakage).
-
AMG 837 stock solution (in DMSO).
-
Positive control (e.g., Ionomycin).[9]
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capability and liquid handling (e.g., FDSS, FLIPR).
Procedure:
-
Cell Plating: Seed GPR40-expressing cells into the microplate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.[10]
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in Assay Buffer.
-
Remove the culture medium from the wells and add the dye loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[9][10]
-
Compound Preparation: Prepare a serial dilution of AMG 837 in Assay Buffer. Also prepare solutions for a vehicle control (DMSO) and a positive control.
-
Measurement: Place the assay plate into the fluorescence plate reader.
-
Record a baseline fluorescence signal for 10-20 seconds.[10]
-
Add the AMG 837 dilutions or controls to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
Data Analysis: The change in fluorescence (peak signal - baseline signal) is plotted against the concentration of AMG 837. Fit the data to a four-parameter logistic equation to determine the EC₅₀.
Inositol Phosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a downstream metabolite of IP3, as a direct measure of PLC activation. The HTRF IP-One assay is a common method.[11][12]
Materials:
-
GPR40-expressing cell line (e.g., A9_GPR40).[1]
-
HTRF IP-One Assay Kit (contains IP1-d2 conjugate, Eu-cryptate labeled anti-IP1 antibody, and lysis buffer).[11]
-
Stimulation buffer (provided with kit or HBSS).
-
Lithium chloride (LiCl) solution (to inhibit IP1 degradation).[11]
-
AMG 837 stock solution (in DMSO).
-
White 384-well microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells into the white microplate and incubate overnight.
-
Cell Stimulation:
-
Remove culture medium.
-
Add stimulation buffer containing LiCl and various concentrations of AMG 837.
-
Incubate for 30-60 minutes at 37°C.[11]
-
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate in lysis buffer to all wells.
-
Add the anti-IP1-cryptate antibody in lysis buffer to all wells.
-
-
Incubation: Incubate the plate for 1 hour at room temperature or overnight at 4°C, protected from light.[11]
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 ratio for each well. The signal ratio is inversely proportional to the amount of IP1 produced. Plot the ratio against the concentration of AMG 837 and fit the curve to determine the EC₅₀.
[³⁵S]-GTPγS Binding Assay
This biochemical assay directly measures the activation of G-proteins by the receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to Gα subunits upon receptor stimulation by an agonist.
Materials:
-
Cell membranes prepared from a cell line overexpressing GPR40 (e.g., A9_GPR40).[1][5]
-
[³⁵S]-GTPγS (radioligand).
-
GTPγS Binding Buffer: (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Guanosine diphosphate (B83284) (GDP).
-
AMG 837 stock solution (in DMSO).
-
Non-specific binding control: unlabeled GTPγS.
-
Scintillation plates (e.g., FlashPlate) or filter mats.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the GPR40-containing cell membranes, GDP (to ensure G-proteins are in an inactive state), and varying concentrations of AMG 837 in binding buffer.
-
Initiate Reaction: Add [³⁵S]-GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle agitation.
-
Termination and Separation:
-
Terminate the reaction by rapid filtration over filter mats, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Alternatively, if using scintillation proximity assays (e.g., FlashPlates), the binding can be measured directly without a separation step.
-
-
Measurement: Dry the filter mats and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding (in counts per minute, CPM) against the log concentration of AMG 837. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ and Emax.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. journals.plos.org [journals.plos.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 9. bu.edu [bu.edu]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: Measuring Insulin Secretion with AMG 837 Calcium Hydrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[2][4] AMG 837 enhances insulin secretion in a glucose-dependent manner, making it a potential therapeutic agent for type 2 diabetes.[1][2][4] This document provides detailed application notes and protocols for measuring insulin secretion in response to AMG 837 treatment, along with a summary of its in vitro and in vivo efficacy.
Mechanism of Action and Signaling Pathway
AMG 837 acts as a partial agonist at the GPR40 receptor.[1][2][5] Upon binding, it activates the Gαq signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
Data Presentation
In Vitro Efficacy of AMG 837
| Assay Type | Cell Line/System | Species | EC50 (nM) | % Emax (compared to full agonist) | Reference |
| Calcium Flux (Aequorin) | CHO cells expressing GPR40 | Human | 13.5 ± 0.8 | Partial Agonist | [1] |
| Calcium Flux (Aequorin) | CHO cells expressing GPR40 | Mouse | 22.6 ± 1.8 | - | [2] |
| Calcium Flux (Aequorin) | CHO cells expressing GPR40 | Rat | 31.7 ± 1.8 | - | [2] |
| Calcium Flux | CHO cells expressing GPR40 | Human | 120 ± 10 | 29% | [5] |
| Inositol Phosphate Accumulation | A9 cells expressing GPR40 | Human | 7.8 ± 1.2 | - | [2][4] |
| GTPγS Binding | A9 cell membranes expressing GPR40 | Human | 1.5 ± 0.1 | - | [4] |
| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated Pancreatic Islets | Mouse | 142 ± 20 | - | [1] |
In Vivo Efficacy of AMG 837 in Rodent Models
| Animal Model | Dosing Regimen | Endpoint | Results | Reference |
| Sprague-Dawley Rats | Single oral dose (0.03, 0.1, 0.3 mg/kg) | Glucose AUC during IPGTT | Dose-dependent reduction in glucose AUC (3.9%, 14.5%, 18.8% improvement) | [2][4] |
| Sprague-Dawley Rats | Single oral dose (0.3 mg/kg) | Plasma Insulin during IPGTT | Increased insulin secretion | [2][4] |
| Zucker Fatty Rats | Single oral dose (0.3, 1, 3 mg/kg) | Glucose AUC during IPGTT | Significant reduction in glucose AUC | [1] |
| Zucker Fatty Rats | 21-day daily oral dosing (0.03, 0.1, 0.3 mg/kg) | Glucose AUC during IPGTT | Sustained improvement in glucose tolerance | [1] |
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Mouse Islets
This protocol details the measurement of insulin secretion from isolated mouse pancreatic islets in response to glucose and AMG 837.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Low glucose KRBH (2.8 mM glucose)
-
High glucose KRBH (16.7 mM glucose)
-
AMG 837 stock solution (in DMSO)
-
Collagenase P
-
Ficoll solution
-
Insulin ELISA kit
Procedure:
-
Islet Isolation:
-
Anesthetize the mouse and perform a laparotomy.
-
Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution.
-
Dissect the pancreas and incubate at 37°C for 12-15 minutes to digest the tissue.
-
Stop the digestion by adding cold KRBH buffer.
-
Purify the islets using a Ficoll density gradient.
-
Handpick islets under a microscope and culture overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
GSIS Assay:
-
Pre-incubate size-matched islets (typically 5-10 islets per well in a 96-well plate) in low glucose KRBH for 1 hour at 37°C.
-
Replace the buffer with fresh low glucose KRBH and incubate for another 30 minutes to establish a basal insulin secretion rate. Collect the supernatant for basal insulin measurement.
-
Replace the buffer with high glucose KRBH containing either vehicle (DMSO) or varying concentrations of AMG 837.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for stimulated insulin secretion measurement.
-
Lyse the islets to determine total insulin content.
-
Measure insulin concentrations in the collected supernatants and islet lysates using an insulin ELISA kit.
-
Normalize secreted insulin to the total insulin content.
-
Intracellular Calcium Flux Assay
This protocol describes the measurement of intracellular calcium mobilization in response to AMG 837 in a GPR40-expressing cell line (e.g., HEK293 or CHO).
Materials:
-
HEK293 or CHO cells stably expressing human GPR40
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
AMG 837 stock solution (in DMSO)
-
Ionomycin (B1663694) (positive control)
Procedure:
-
Cell Culture and Plating:
-
Culture GPR40-expressing cells in appropriate medium.
-
Plate the cells in a black-walled, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.
-
Incubate for 1 hour at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading (Excitation ~490 nm, Emission ~525 nm).
-
Inject varying concentrations of AMG 837 into the wells and immediately begin recording the fluorescence intensity over time.
-
After the response to AMG 837 has been recorded, inject ionomycin as a positive control to determine the maximal calcium response.
-
Analyze the data by calculating the change in fluorescence intensity from baseline.
-
Inositol Monophosphate (IP1) Accumulation Assay
This protocol outlines the measurement of IP1 accumulation, a stable downstream metabolite of IP3, as an indicator of Gq pathway activation by AMG 837.
Materials:
-
GPR40-expressing cells (e.g., A9 or CHO)
-
Culture medium
-
IP-One HTRF Assay Kit (contains stimulation buffer with LiCl, IP1-d2 conjugate, and anti-IP1-cryptate antibody)
-
AMG 837 stock solution (in DMSO)
Procedure:
-
Cell Plating and Stimulation:
-
Plate GPR40-expressing cells in a suitable microplate and culture overnight.
-
Remove the culture medium and add the stimulation buffer containing varying concentrations of AMG 837. The stimulation buffer includes LiCl to inhibit the degradation of IP1.
-
Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and add the IP1-d2 conjugate and the anti-IP1-cryptate antibody to each well according to the kit manufacturer's instructions.
-
Incubate for 1 hour at room temperature to allow for the competitive binding reaction to occur.
-
-
Measurement:
-
Read the plate on an HTRF-compatible microplate reader (measuring emission at 620 nm and 665 nm with excitation at 320 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IP1 concentration based on a standard curve.
-
Conclusion
AMG 837 is a valuable tool for studying the role of GPR40 in insulin secretion. The protocols and data presented here provide a comprehensive guide for researchers to investigate the effects of AMG 837 in both in vitro and in vivo settings. The glucose-dependent nature of its action highlights its potential as a therapeutic agent for type 2 diabetes with a reduced risk of hypoglycemia.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 5. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
Troubleshooting & Optimization
AMG 837 calcium hydrate solution precipitation issues
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working with AMG 837 calcium hydrate (B1144303), focusing on common challenges related to its solubility and potential for precipitation in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is AMG 837 and what is its primary mechanism of action?
AMG 837 is a potent and orally bioavailable partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] Its primary mechanism involves binding to GPR40 on pancreatic β-cells, which potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[2][3] This action is mediated through an increase in intracellular calcium ([Ca2+]) flux.[2][4][5]
Q2: What is the recommended solvent for preparing stock solutions of AMG 837 calcium hydrate?
This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) but not in water.[6] Therefore, it is recommended to prepare high-concentration stock solutions in 100% DMSO.
Q3: My this compound solution turned cloudy or formed a precipitate after I diluted it in my aqueous buffer. What is happening?
This is the most common issue encountered with this compound and is due to its low aqueous solubility.[6] When a DMSO stock solution is diluted into an aqueous medium (e.g., cell culture media, phosphate-buffered saline), the concentration of AMG 837 may exceed its solubility limit in that final solution, causing it to precipitate out.
Q4: Is the chemical precipitation of the compound related to the intracellular calcium (Ca2+) flux mentioned in the literature?
No, these are two distinct processes.
-
Chemical Precipitation: This is a physical event where the compound comes out of solution because its concentration is higher than its solubility limit in the solvent. This is what you observe as cloudiness or solid particles in your tube or plate.
-
Biological Ca2+ Flux: This is the intended pharmacological effect of AMG 837. After crossing the cell membrane, the molecule activates the GPR40 receptor, triggering a signaling cascade that results in the release of calcium from intracellular stores, increasing the concentration of free Ca2+ inside the cell.[2][5]
To clarify the intended biological pathway, refer to the diagram below.
Caption: Intended GPR40 signaling pathway of AMG 837.
Troubleshooting Guide: Precipitation in Aqueous Solutions
Q5: I am consistently seeing precipitation when preparing my working solutions. How can I solve this?
Precipitation is a common challenge with poorly water-soluble compounds. The following workflow can help you troubleshoot and resolve this issue.
Caption: Troubleshooting workflow for AMG 837 precipitation.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| Water / Aqueous Buffers | Insoluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Soluble |[6] |
Table 2: Example Formulation for In Vivo Oral Dosing in Rodents This formulation creates a suspension, not a true solution, which is suitable for oral gavage.
| Component | Concentration/Vehicle | Purpose | Reference |
|---|---|---|---|
| AMG 837 | 0.03 - 0.3 mg/kg | Active Pharmaceutical Ingredient | [2][7] |
| Methylcellulose (CMC) | 1% in water | Suspending agent | [2][7] |
| Tween 80 | 1% in water | Surfactant/wetting agent |[2][7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound (MW: ~933 g/mol ) in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 9.33 mg of this compound powder and place it in a sterile vial.
-
Add 1.0 mL of 100% DMSO to the vial.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may assist dissolution if needed.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.[8]
-
Protocol 2: Recommended Method for Diluting DMSO Stock into Aqueous Buffers
-
Objective: To prepare a final working solution while minimizing precipitation.
-
Procedure:
-
Warm the required aliquot of the DMSO stock solution to room temperature.
-
Place the required volume of the final aqueous buffer (e.g., cell culture medium) in a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the small volume of the DMSO stock solution drop-by-drop directly into the vortexing liquid. This rapid dispersal is critical.
-
Do not add the aqueous buffer to the concentrated DMSO stock, as this will cause immediate precipitation.
-
Use the final solution immediately, as the compound may still precipitate over time even if it is initially clear.
-
Protocol 3: Preparation of an Oral Suspension for In Vivo Studies
-
Objective: To prepare a suspension of AMG 837 based on published methods for oral gavage in rodents.[2][7]
-
Materials:
-
This compound
-
Vehicle: 1% Methylcellulose (CMC) with 1% Tween 80 in sterile water
-
-
Procedure:
-
Calculate the total amount of AMG 837 required for the study based on the desired dose (e.g., 0.3 mg/kg) and the number and weight of the animals.
-
Weigh the required amount of AMG 837 powder.
-
Add a small amount of the vehicle to the powder to create a paste. This process, known as levigation, helps to ensure the particles are adequately wetted.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to create a uniform suspension.
-
Maintain stirring of the suspension during dosing to ensure homogeneity.
-
Caption: Components of the AMG 837 in vivo formulation.
References
- 1. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
AMG 837 calcium hydrate degradation and loss of activity
Welcome to the technical support center for AMG 837 calcium hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation and loss of activity of AMG 837 calcium hydrate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
I. Frequently Asked Questions (FAQs)
Q1: What is AMG 837 and what is its mechanism of action?
A1: AMG 837 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is primarily expressed on pancreatic β-cells. Upon activation by agonists like AMG 837, it stimulates the Gαq signaling pathway, leading to an increase in intracellular calcium and potentiation of glucose-stimulated insulin (B600854) secretion (GSIS). This makes it a potential therapeutic agent for type 2 diabetes.
Q2: Why is the calcium hydrate salt form of AMG 837 used?
A2: While specific details on the selection of the calcium hydrate salt are not extensively published, salt forms of active pharmaceutical ingredients (APIs) are often chosen to improve properties such as stability, crystallinity, and handling. For AMG 837, an earlier lysine (B10760008) salt form was found to have poor crystallinity and be severely hygroscopic, leading to the investigation of more stable salt forms like the sodium and calcium salts.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid powder in a dry, dark environment at -20°C.[2] Under these conditions, it is reported to be stable for at least two years.[2] For short-term storage of a few days to weeks, 0-4°C is acceptable.[3][2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.
Q4: What are the potential causes for a loss of activity of my AMG 837 sample?
A4: Loss of activity can be due to chemical degradation of the molecule or issues with the experimental setup. Potential chemical degradation pathways include hydrolysis, oxidation, and photolysis. Experimental factors could include improper storage, repeated freeze-thaw cycles of stock solutions, or interactions with other components in your assay, such as binding to albumin in cell culture media.[5]
Q5: How does the presence of serum or albumin in my in vitro assay affect the activity of AMG 837?
A5: The activity of AMG 837 can be significantly reduced in the presence of serum or human serum albumin (HSA).[5] This is because AMG 837 binds extensively to plasma proteins, reducing the free concentration of the compound available to interact with the GPR40 receptor.[5] When designing your experiments, it is important to consider this and either use a low-serum/albumin condition or adjust the concentration of AMG 837 accordingly.
II. Troubleshooting Guide: Degradation and Loss of Activity
This guide provides a structured approach to identifying and resolving common issues related to the stability and activity of this compound.
Problem 1: Unexpectedly low or no activity in a cell-based assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degraded Compound | Perform a quick purity check of your solid sample or stock solution using HPLC (see Section III, Protocol 3). Compare with a fresh, unopened vial if available. | A single, sharp peak at the expected retention time indicates purity. Multiple peaks or a broadened peak may suggest degradation. |
| Albumin Binding | Reduce the concentration of serum/albumin in your assay medium or increase the concentration of AMG 837.[5] | An increase in the observed activity of AMG 837. |
| Incorrect Storage | Review your storage conditions for both the solid compound and stock solutions. Ensure they are protected from light and stored at the recommended temperatures. | Proper storage minimizes degradation and preserves activity. |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. | Consistent activity across experiments. |
Problem 2: Appearance of unknown peaks in HPLC analysis of the compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis | AMG 837 has a carboxylic acid group and an ether linkage, which could be susceptible to hydrolysis under extreme pH conditions. Analyze the sample for potential hydrolytic degradants. | Identification of degradation products. |
| Oxidation | The alkyne and biphenyl (B1667301) moieties could be susceptible to oxidation.[1][6][7][8] Protect the compound from air and consider using antioxidants in your formulation if necessary. | Reduced formation of oxidative degradation products. |
| Photodegradation | The biphenyl group may be susceptible to photolysis. Always store and handle the compound in the dark or under amber light. | Minimal degradation upon re-analysis after proper light protection. |
| Hygroscopicity | The compound may have absorbed moisture, which could facilitate degradation. Perform a hygroscopicity test (see Section III, Protocol 2). | Understanding the moisture sensitivity of the compound. |
Visualizing Potential Issues: A Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues with AMG 837.
III. Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the conditions for intentionally degrading this compound to understand its stability profile and to generate potential degradation products for analytical method development.
1.1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
1.2. Stress Conditions:
| Stress Condition | Procedure | Analysis Timepoints |
| Acid Hydrolysis | Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C. | 2, 4, 8, 24 hours |
| Base Hydrolysis | Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at room temperature. | 30 min, 1, 2, 4 hours |
| Oxidative Degradation | Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature in the dark. | 2, 4, 8, 24 hours |
| Thermal Degradation | Place the solid powder in an oven at 80°C. | 1, 3, 7 days |
| Photodegradation | Expose the solid powder and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] Keep a control sample wrapped in aluminum foil. | After exposure |
1.3. Sample Analysis:
-
At each timepoint, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 3).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Visualizing the Forced Degradation Workflow
Caption: Experimental workflow for forced degradation studies.
Protocol 2: Hygroscopicity Assessment
This protocol provides a simple method to assess the tendency of this compound powder to absorb moisture from the air.
2.1. Materials:
-
This compound powder.
-
A weighing bottle or other suitable container.
-
A desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride provides approximately 75% RH at room temperature).
-
An analytical balance.
2.2. Procedure:
-
Place a known amount (e.g., 100 mg) of this compound in the pre-weighed weighing bottle.
-
Record the initial weight of the sample and bottle.
-
Place the open weighing bottle in the desiccator with the saturated salt solution.
-
Store the desiccator at a constant temperature (e.g., 25°C).
-
At regular intervals (e.g., 24, 48, 72 hours), remove the weighing bottle and quickly weigh it.
-
Calculate the percentage weight gain at each time point.
-
Continue until the weight becomes constant.
2.3. Data Interpretation:
| Weight Gain | Hygroscopicity Classification |
| < 0.2% | Non-hygroscopic |
| 0.2% to < 2% | Slightly hygroscopic |
| 2% to < 15% | Moderately hygroscopic |
| ≥ 15% | Very hygroscopic |
Protocol 3: Stability-Indicating HPLC-UV Method
This protocol describes a general reversed-phase HPLC-UV method that can be used as a starting point for assessing the purity and stability of this compound. Method optimization may be required.
3.1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
3.2. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Dilute to a working concentration of approximately 0.1 mg/mL for analysis.
3.3. Method Validation Parameters (as per ICH guidelines):
-
Specificity: The method should be able to resolve the main peak from any degradation products generated during forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: Assess the method's linearity over a range of concentrations (e.g., 0.01 to 0.2 mg/mL).
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration at which the analyte can be reliably detected and quantified.
IV. GPR40 Signaling Pathway
AMG 837 acts as a partial agonist at the GPR40 receptor. The simplified signaling pathway is illustrated below.
Caption: Simplified GPR40 signaling pathway activated by AMG 837.
Disclaimer: This technical support guide is intended for research purposes only and is based on publicly available information and general principles of pharmaceutical science. Specific stability data for this compound may vary. It is recommended that users perform their own stability assessments for their specific materials and formulations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 9.6 Oxidative Cleavage of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. Alkyne Reactivity [www2.chemistry.msu.edu]
Impact of serum albumin on AMG 837 calcium hydrate efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with AMG 837 calcium hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AMG 837 calcium hydrate?
This compound is a potent and orally bioavailable partial agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2][3] Its primary mechanism involves potentiating glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[1][3][4][5] Upon binding to GPR40, it activates a signaling cascade that results in increased intracellular calcium, which in turn enhances insulin release in the presence of elevated glucose levels.
Q2: We are observing lower than expected potency of AMG 837 in our in vitro assays. What could be the cause?
A significant factor that can influence the apparent potency of AMG 837 is the presence of serum albumin in the assay medium.[6] AMG 837 exhibits high binding to plasma proteins, with approximately 98.7% being bound in human plasma.[6] This binding reduces the concentration of free compound available to interact with the GPR40 receptor, leading to a rightward shift in the dose-response curve and a higher observed EC50 value.
Q3: How significantly does serum albumin affect the EC50 of AMG 837?
The effect of serum albumin on the half-maximal effective concentration (EC50) of AMG 837 is substantial. In a calcium flux assay, the potency of AMG 837 was reduced approximately 180-fold when tested in 100% human serum compared to a low-albumin condition (0.01% HSA).[6] Even at a lower concentration of 0.625% delipidated human serum albumin (HSA), the activity of AMG 837 was reduced by about 16-fold.[4][6]
Troubleshooting Guide
Issue: Inconsistent results in cell-based assays.
-
Possible Cause 1: Variable Serum Albumin Concentration. The concentration of serum albumin in your cell culture medium can significantly impact the free fraction of AMG 837 and thus its effective concentration.
-
Troubleshooting Tip: Standardize the source and concentration of serum (e.g., FBS) or serum albumin in your assay buffer. For assays requiring high precision, consider using a serum-free medium or a medium with a defined, low concentration of purified bovine serum albumin (BSA) or human serum albumin (HSA).
-
-
Possible Cause 2: Non-specific Binding. AMG 837 is a lipophilic molecule and may bind to plasticware or other surfaces, reducing the actual concentration in your assay.
-
Troubleshooting Tip: Use low-binding plates and pipette tips. It is also advisable to prepare dilutions of the compound immediately before use.
-
Quantitative Data Summary
The following table summarizes the reported impact of human serum albumin (HSA) and human serum on the in vitro potency of AMG 837 in an aequorin calcium flux assay.
| Assay Condition | EC50 (nM) | Fold Shift in Potency (relative to 0.01% HSA) |
| 0.01% (v/v) purified HSA | 11.9 | 1 (Reference) |
| 0.625% (w/v) delipidated HSA | 210 ± 12 | ~16 |
| 100% (v/v) human serum | 2,140 ± 310 | ~180 |
Experimental Protocols
Aequorin Calcium Flux Assay
This protocol is a representative method for assessing the potency of AMG 837 at the GPR40 receptor by measuring changes in intracellular calcium.
-
Cell Culture: Maintain A9 cells stably expressing human GPR40 and aequorin in an appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well plates and grow to confluence.
-
Coelenterazine Loading: On the day of the assay, replace the growth medium with an assay buffer (e.g., HBSS with 20 mM HEPES) containing the aequorin substrate, coelenterazine. Incubate for at least 4 hours at room temperature in the dark to allow for substrate loading.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer containing the desired concentration of human serum albumin (e.g., 0.01% HSA, 0.625% delipidated HSA, or 100% human serum).
-
Calcium Flux Measurement: Place the cell plate into a luminometer equipped with an injection system. Inject the AMG 837 dilutions into the wells and measure the light emission (luminescence) over a defined period (e.g., 30-60 seconds).
-
Data Analysis: The luminescence signal is proportional to the intracellular calcium concentration. Plot the peak luminescence signal against the logarithm of the AMG 837 concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade initiated by AMG 837.
Experimental Workflow: Impact of Serum Albumin
Caption: Workflow for assessing serum albumin's effect.
References
- 1. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medkoo.com [medkoo.com]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with AMG 837 calcium hydrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AMG 837 calcium hydrate (B1144303) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is AMG 837 and what is its mechanism of action?
AMG 837 is a potent and orally bioavailable partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] Its primary mechanism of action involves binding to GPR40 on pancreatic β-cells, which activates the Gαq signaling pathway. This leads to the stimulation of phospholipase C (PLC), resulting in an increase in inositol (B14025) 1,4,5-trisphosphate (IP3) and subsequent mobilization of intracellular calcium.[2] This cascade of events potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[2][3][4]
Q2: What is the significance of using the calcium hydrate salt form of AMG 837?
The calcium salt of AMG 837 was identified as a suitable form for development due to its improved crystallinity and lower hygroscopicity compared to the lysine (B10760008) salt form, which was initially considered.[5][6] These properties contribute to better stability and handling of the compound.
Q3: How should I prepare and store AMG 837 calcium hydrate solutions?
This compound is soluble in DMSO but not in water. For in vitro experiments, it is recommended to prepare a stock solution in 100% DMSO. For in vivo studies, a common vehicle formulation involves a mixture of solvents like DMSO, PEG300, and Tween-80 to create a suspension for oral administration.[7] Stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months.[7] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[7]
Q4: Is the activity of AMG 837 dependent on glucose concentration?
Yes, the insulin secretion-enhancing effect of AMG 837 is highly dependent on ambient glucose levels.[3] The potentiation of insulin secretion is observed at elevated glucose concentrations (e.g., ≥8.3 mM), while there is minimal to no effect at low glucose levels (e.g., ≤5.6 mM).[3] This glucose dependency is a key characteristic of GPR40 agonists.
Q5: Are there known off-target effects or toxicity concerns with AMG 837?
While AMG 837 has shown selectivity for GPR40 over other receptors like PPARα, δ, and γ in cell-based assays, it's important to consider the broader context of GPR40 agonists.[8] The clinical development of another GPR40 agonist, TAK-875, was terminated due to concerns about liver toxicity.[9][10] Although the specific toxicological profile of AMG 837 may differ, researchers should be mindful of potential off-target effects and consider assessing relevant toxicity markers in their experimental models. Chronic activation of GPR40 has also been a topic of discussion regarding potential β-cell damage, though some studies suggest this may be specific to certain classes of GPR40 agonists.[9]
Troubleshooting Guide
Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays
Possible Cause 1: Poor Compound Solubility
-
Solution: this compound is poorly soluble in aqueous solutions. Ensure your stock solution is fully dissolved in 100% DMSO before further dilution into aqueous assay buffers. The final DMSO concentration in your assay should be kept low (typically <0.1%) and consistent across all wells to avoid solvent-induced artifacts.
Possible Cause 2: Presence of Serum/Albumin in Assay Media
-
Solution: AMG 837 exhibits high plasma protein binding (approximately 98.7% in human plasma), which can significantly reduce its free concentration and apparent potency in vitro.[3][10] If your cell culture medium contains serum (e.g., FBS), consider performing your experiments in serum-free media or media with a very low, defined concentration of albumin (e.g., 0.01% HSA) to obtain more consistent results.[10] Be aware that the EC50 value can be dramatically higher in the presence of serum.[3][10]
Possible Cause 3: Low GPR40 Expression in the Cell Line
-
Solution: The responsiveness to AMG 837 is dependent on the expression level of GPR40 in your chosen cell line. Confirm GPR40 expression using techniques like qPCR or Western blotting. Consider using a cell line known to endogenously express GPR40 (e.g., MIN6 cells) or a stably transfected cell line overexpressing the receptor.
Possible Cause 4: Inappropriate Glucose Concentration
-
Solution: The activity of AMG 837 is glucose-dependent. Ensure your assay buffer contains an appropriately high concentration of glucose (e.g., >8 mM) to observe the potentiation of insulin secretion or other downstream signaling events.[3] Include a low glucose control to demonstrate this dependency.
Issue 2: High Variability in In Vivo Experiments
Possible Cause 1: Inconsistent Oral Bioavailability
-
Solution: While AMG 837 has good oral bioavailability, the vehicle used for administration can impact its absorption.[1] Ensure the compound is homogenously suspended in the vehicle before each administration. For oral gavage, use a consistent technique and volume based on the animal's body weight.[11]
Possible Cause 2: Interaction with Plasma Proteins
-
Solution: The high plasma protein binding of AMG 837 can affect its free concentration and efficacy in vivo.[3] Be mindful of this when designing dose-response studies. The doses used in rodent studies have ranged from 0.03 to 3 mg/kg.[2][5]
Issue 3: Unexpected or Off-Target Effects
Possible Cause 1: Chronic GPR40 Activation
-
Solution: Prolonged exposure to GPR40 agonists has been a subject of investigation for potential β-cell toxicity.[9] If you are conducting long-term studies, consider including assessments of β-cell health and function (e.g., apoptosis markers, insulin content) to monitor for any adverse effects.
Possible Cause 2: Liver Toxicity
-
Solution: Given the clinical observations with another GPR40 agonist, it is prudent to monitor for potential liver toxicity in chronic in vivo studies.[9][10] Consider measuring liver enzymes (e.g., ALT, AST) in plasma samples.
Quantitative Data Summary
Table 1: In Vitro Potency of AMG 837
| Assay Type | Cell Line | Species | EC50 (nM) | Notes |
| [35S]-GTPγS Binding | A9 cells expressing GPR40 | Human | 1.5 ± 0.1 | |
| Inositol Phosphate Accumulation | A9 cells expressing GPR40 | Human | 7.8 ± 1.2 | In the presence of 0.01% HSA. |
| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | Human | - | Partial agonist compared to DHA. |
| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | Human | 2,140 ± 310 | In the presence of 100% human serum. |
| Insulin Secretion | Isolated Islets | Mouse | 142 ± 20 |
Data compiled from Lin et al., 2011.[3]
Table 2: In Vivo Efficacy of AMG 837 in Rodents
| Animal Model | Dose (mg/kg, oral) | Effect on Glucose AUC |
| Sprague-Dawley Rats (IPGTT) | 0.1 | 14.5% decrease |
| Sprague-Dawley Rats (IPGTT) | 0.3 | 18.8% decrease |
| Zucker Fatty Rats (IPGTT, Day 1) | 0.1 | 34% decrease |
| Zucker Fatty Rats (IPGTT, Day 1) | 0.3 | 39% decrease |
Data compiled from Lin et al., 2011.[3][10]
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
-
Cell Plating: Seed cells expressing GPR40 (e.g., CHO-GPR40) in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Remove the cell culture medium and add the dye solution to each well. Incubate for 1-2 hours at 37°C in the dark.
-
Compound Preparation: Prepare a dilution series of this compound from a DMSO stock in the assay buffer. Also, prepare a positive control (e.g., a known GPR40 agonist or ionomycin) and a vehicle control (assay buffer with the same final DMSO concentration).
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the compound dilutions and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity over baseline is indicative of intracellular calcium mobilization. Plot the peak fluorescence change against the compound concentration to determine the EC50.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Islets
-
Islet Isolation: Isolate pancreatic islets from mice or rats using a standard collagenase digestion method.
-
Pre-incubation: Pre-incubate the isolated islets in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.
-
Treatment: Transfer groups of islets (e.g., 10-15 islets per replicate) into fresh KRB buffer containing:
-
Low glucose (2.8 mM) + vehicle (e.g., 0.1% DMSO)
-
High glucose (e.g., 16.7 mM) + vehicle
-
High glucose (16.7 mM) + varying concentrations of AMG 837
-
-
Incubation: Incubate the islets for 1-2 hours at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant from each tube.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA kit.
-
Data Analysis: Normalize the insulin secretion to the islet number or insulin content. Compare the insulin secretion in the presence of AMG 837 to the high glucose control.
Visualizations
Caption: GPR40 signaling pathway activated by AMG 837.
References
- 1. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. protocols.io [protocols.io]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.sdsu.edu [research.sdsu.edu]
Technical Support Center: AMG 837 Calcium Hydrate in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AMG 837 calcium hydrate (B1144303) in cellular models. The information is designed to help users anticipate and resolve common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Compound Handling and Preparation
Question: How should I dissolve and store AMG 837 calcium hydrate?
Answer: this compound is soluble in DMSO. For cellular experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO, which can be stored at -20°C for up to one month or -80°C for up to six months. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. It is common for precipitation to occur when diluting a concentrated DMSO stock into an aqueous medium. If this happens, gentle warming at 37°C and vortexing or sonication can help to redissolve the compound. To avoid cell toxicity from the solvent, the final concentration of DMSO in your assay should typically be kept below 0.5%, although this can be cell-type dependent. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Question: I'm observing precipitation of AMG 837 in my cell culture medium. What can I do?
Answer: Precipitation upon dilution in aqueous solutions is a known issue for hydrophobic compounds like AMG 837. Here are a few troubleshooting steps:
-
Optimize Dilution: Instead of a large single dilution step, try serial dilutions.
-
Vortex/Sonicate: After diluting the DMSO stock in your medium, vortex or sonicate the solution briefly.
-
Pre-warm Medium: Warming the cell culture medium to 37°C before adding the compound can improve solubility.
-
Presence of Serum/Albumin: The presence of serum, specifically albumin, in the cell culture medium can aid in the solubility of AMG 837. However, be aware that albumin binding will reduce the free concentration of the compound available to interact with the cells (see Section II).
II. On-Target Activity and Potency
Question: What is the mechanism of action of AMG 837?
Answer: AMG 837 is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 activation is primarily coupled to the Gαq signaling pathway, leading to an increase in intracellular calcium.[2] This signaling cascade is involved in glucose-stimulated insulin (B600854) secretion in pancreatic β-cells.[3]
On-Target Signaling Pathway of AMG 837
Caption: GPR40 activation by AMG 837 leads to a Gαq-mediated signaling cascade.
Question: I am not observing the expected potency (EC₅₀) for AMG 837 in my cellular assay. What could be the reason?
Answer: The apparent potency of AMG 837 can be significantly influenced by the experimental conditions. A primary factor is the presence of serum albumin in the cell culture medium.[3] AMG 837 is highly bound to plasma proteins (approximately 98.7%), and this binding reduces the concentration of free compound available to interact with the GPR40 receptor.[2]
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell type allows, consider reducing the serum percentage in your assay medium. Be aware that this may affect cell health and GPR40 expression.
-
Use Serum-Free Medium: For short-term assays, switching to a serum-free medium can provide a more accurate measure of AMG 837's intrinsic potency.
-
Account for Albumin Binding: When comparing your results to published data, ensure that the assay conditions, particularly the concentration of serum or albumin, are comparable. The EC₅₀ of AMG 837 can be up to 180-fold less potent in the presence of 100% human serum compared to a low (0.01%) albumin condition.[2]
-
Experimental Workflow for Assessing AMG 837 Potency
Caption: A generalized workflow for determining the in vitro potency of AMG 837.
III. Off-Target Effects and Cytotoxicity
Question: What are the known off-target effects of AMG 837?
Answer: AMG 837 has been shown to be highly selective for GPR40. It does not exhibit activity on the related free fatty acid receptors GPR41 (FFA2) and GPR43 (FFA3), or on GPR120 at concentrations up to 10 µM.[2] Additionally, no significant activity was observed against PPARα, δ, and γ in cell-based assays.[4] An external panel of 64 receptors revealed a weak inhibitory effect on the α2-adrenergic receptor with an IC₅₀ of 3 µM.[4] At concentrations significantly higher than its GPR40 potency, off-target effects may become more likely.
Question: Is AMG 837 cytotoxic to cells?
Answer: While specific cytotoxicity data (e.g., IC₅₀ values in various cell lines) for AMG 837 is not extensively published, it is important to assess its potential for cytotoxicity in your specific cellular model, especially at higher concentrations. The structurally related GPR40 agonist TAK-875 was discontinued (B1498344) in clinical trials due to observations of liver toxicity. Therefore, if you are using liver-derived cell lines (e.g., HepG2), it is particularly important to monitor cell viability.
-
Recommended Action: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assays to determine the concentration range at which AMG 837 does not impact the health of your cells.
IV. Assay-Specific Troubleshooting
Question: I am using a luciferase-based reporter assay. Could AMG 837 be interfering with my results?
Answer: There is currently no specific published data demonstrating that AMG 837 directly inhibits or interferes with luciferase enzymes. However, it is a known phenomenon that small molecules can interfere with reporter assays.
-
Troubleshooting Steps:
-
Run a Counterscreen: If you observe unexpected results in your reporter assay, consider running a counterscreen. This could involve using a constitutively active promoter to drive luciferase expression and treating the cells with AMG 837. A change in the signal in this setup would suggest potential interference with the reporter machinery itself.
-
Use an Orthogonal Assay: Whenever possible, confirm your findings with an alternative assay that does not rely on the same detection method. For example, if you are using a luciferase-based calcium reporter, you could validate your results with a fluorescent calcium indicator dye.
-
Logical Flow for Investigating Unexpected Assay Results
Caption: A decision-making workflow for troubleshooting unexpected experimental outcomes.
Quantitative Data Summary
Table 1: In Vitro Potency (EC₅₀) of AMG 837 in Calcium Flux Assays
| Species | EC₅₀ (nM) |
| Human | 13.5 |
| Mouse | 22.6 ± 1.8 |
| Rat | 31.7 ± 1.8 |
| Dog | 71.3 ± 5.8 |
| Rhesus Monkey | 30.6 ± 4.3 |
Data sourced from Lin et al., 2011.[2]
Table 2: In Vitro Potency (EC₅₀) of AMG 837 in Different Functional Assays (Human GPR40)
| Assay | Cell Line | EC₅₀ (nM) |
| GTPγS Binding | A9_GPR40 | 1.5 ± 0.1 |
| Inositol (B14025) Phosphate Accumulation | A9_GPR40 | 7.8 ± 1.2 |
| Calcium Flux (Aequorin) | CHO-K1 | 13.5 |
Data sourced from Lin et al., 2011.[3]
Table 3: Known Selectivity Profile of AMG 837
| Target | Activity | Concentration/IC₅₀ |
| GPR41 (FFA2) | Inactive | Up to 10 µM |
| GPR43 (FFA3) | Inactive | Up to 10 µM |
| GPR120 | Inactive | Up to 10 µM |
| PPARα, δ, γ | No significant activity | - |
| α2-adrenergic receptor | Weak Inhibition | IC₅₀ = 3 µM |
Data sourced from Lin et al., 2011[2] and the Chemical Probes Portal.[4]
Experimental Protocols
Calcium Flux Assay (Aequorin)
-
Cell Culture and Transfection:
-
CHO-K1 cells are transiently co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid.
-
-
Cell Plating:
-
Transfected cells are plated in 96-well plates and grown to confluence.
-
-
Coelenterazine (B1669285) Loading:
-
Cells are incubated with coelenterazine (the substrate for aequorin) in a suitable buffer (e.g., HBSS) containing a low concentration of human serum albumin (HSA), for instance, 0.01%.
-
-
Compound Preparation:
-
AMG 837 stock solutions in DMSO are serially diluted and then further diluted in the assay buffer to the desired final concentrations.
-
-
Assay Measurement:
-
The plate is placed in a luminometer.
-
The AMG 837 solutions are injected into the wells.
-
The light emission resulting from the calcium-aequorin interaction is measured immediately and integrated over a specific time period.
-
-
Data Analysis:
-
The luminescence data is normalized to the maximum response and plotted against the compound concentration.
-
The EC₅₀ value is determined using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Inositol Phosphate (IP) Accumulation Assay
-
Cell Culture:
-
An A9 cell line stably expressing human GPR40 (A9_GPR40) is cultured to confluence in appropriate multi-well plates.
-
-
Labeling:
-
Cells are incubated overnight with ³H-myo-inositol in inositol-free medium to label the cellular phosphoinositide pools.
-
-
Compound Treatment:
-
The labeling medium is removed, and cells are washed.
-
Cells are then incubated with various concentrations of AMG 837 in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
-
IP Extraction:
-
The reaction is stopped by adding an acid (e.g., perchloric acid).
-
The cell lysates are collected, and the inositol phosphates are separated from free inositol using anion exchange chromatography columns.
-
-
Measurement and Analysis:
-
The amount of radiolabeled inositol phosphates is quantified by scintillation counting.
-
The data is analyzed to determine the EC₅₀ value of AMG 837 for IP accumulation.
-
References
- 1. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe AMG-837 | Chemical Probes Portal [chemicalprobes.org]
How to improve the bioavailability of AMG 837 calcium hydrate in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AMG 837 calcium hydrate (B1144303). Our aim is to help you navigate challenges related to its in vivo bioavailability and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to improve the bioavailability of AMG 837 calcium hydrate?
A1: Published preclinical data indicates that AMG 837 has excellent oral bioavailability in rodents (F = 84% in rats)[1][2][3][4]. However, this compound is practically insoluble in water[5]. This poor aqueous solubility can lead to challenges such as incomplete dissolution, precipitation in the gastrointestinal tract, and variable absorption, potentially causing inconsistent results between experiments. Therefore, while the intrinsic permeability of AMG 837 is high, formulation strategies are crucial to ensure its bioavailability is consistently maximized and experimental variability is minimized.
Q2: What are the primary challenges when working with this compound in vivo?
A2: The main challenge stems from its low aqueous solubility. This can lead to:
-
Inconsistent Solubilization: Difficulty in preparing a homogenous dosing solution.
-
Precipitation upon Dosing: The compound may precipitate out of the dosing vehicle when it comes into contact with the aqueous environment of the GI tract.
-
Food Effects: The presence or absence of food can significantly alter the luminal environment, affecting dissolution and absorption.
-
Dose Proportionality Issues: At higher doses, the compound's dissolution may become the rate-limiting step for absorption, leading to a non-linear increase in exposure.
Q3: What is the Biopharmaceutics Classification System (BCS) class of AMG 837 and why is it important?
A3: While not explicitly stated in the provided search results, based on its low solubility and high permeability (inferred from its high bioavailability), AMG 837 is likely a BCS Class II compound. For BCS Class II drugs, the primary barrier to oral absorption is the dissolution rate.[6] Therefore, formulation strategies should focus on enhancing the dissolution of the drug in the gastrointestinal fluids.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | Incomplete dissolution of the drug in the dosing vehicle or precipitation of the drug in the GI tract. | 1. Optimize the formulation: Consider using a lipid-based formulation like a Self-Microemulsifying Drug Delivery System (SMEDDS) or a solid dispersion to maintain the drug in a solubilized state. 2. Particle size reduction: Micronization or nanosizing can increase the surface area for dissolution.[6] |
| Lower than expected in vivo exposure (low Cmax and AUC). | Poor dissolution rate from the administered formulation. The dosing vehicle may not be adequate to maintain the drug in solution in the GI tract. | 1. Increase Solubilization: Formulate the compound in a vehicle containing co-solvents (e.g., PEG 300, Tween 80) and surfactants. A suggested vehicle for oral gavage is a suspension in 0.5% carboxymethyl cellulose. 2. Complexation: Use of cyclodextrins to form inclusion complexes can enhance solubility.[7] |
| Non-linear dose-exposure relationship (lack of dose proportionality). | Dissolution-rate limited absorption at higher doses. The GI fluid volume is insufficient to dissolve the entire administered dose. | 1. Enhance Dissolution Rate: Employ techniques like solid dispersions or nanosuspensions to improve the dissolution velocity. 2. Lipid-Based Formulations: These can help to maintain the drug in a solubilized state and promote absorption via lymphatic pathways.[8] |
| Precipitation observed in the dosing solution before administration. | The concentration of AMG 837 exceeds its solubility in the chosen vehicle. | 1. Reformulate: Reduce the drug concentration or use a stronger solubilizing vehicle. 2. Gentle Warming and Sonication: These may help to dissolve the compound, but ensure the compound is stable at the temperature used. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of AMG 837 using Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®), and a suitable solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve both AMG 837 and the polymer carrier in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution by gentle stirring or sonication.
-
Remove the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film completely in a vacuum oven to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
-
Characterization: The solid dispersion should be characterized for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and XRD/DSC, respectively.
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.
-
Formulations:
-
Test Formulation: AMG 837 solid dispersion suspended in 0.5% carboxymethyl cellulose.
-
Control Formulation: AMG 837 suspended in 0.5% carboxymethyl cellulose.
-
Intravenous Formulation: AMG 837 dissolved in a suitable vehicle (e.g., DMSO:PEG400:Saline) for determination of absolute bioavailability.
-
-
Dosing:
-
Administer the oral formulations via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Administer the intravenous formulation via the tail vein (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of AMG 837 in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software. Calculate oral bioavailability (%F) using the formula: (%F) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: Factors influencing the in vivo bioavailability of AMG 837.
Caption: Troubleshooting workflow for low in vivo exposure of AMG 837.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AMG 837 (calciuM hydrate) | 1259389-38-2 [m.chemicalbook.com]
- 5. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 6. mdpi.com [mdpi.com]
- 7. ijcsrr.org [ijcsrr.org]
- 8. erpublications.com [erpublications.com]
Addressing poor solubility of AMG 837 calcium hydrate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 837 calcium hydrate (B1144303), focusing on challenges related to its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is AMG 837 calcium hydrate and why is its solubility a concern?
A1: this compound is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] It is a valuable tool for studying the role of GPR40 in glucose-dependent insulin (B600854) secretion and its potential as a therapeutic target for type 2 diabetes.[3][4] However, this compound is poorly soluble in water, which can present significant challenges during in vitro and in vivo experiments that require aqueous buffer systems.[4]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What am I doing wrong?
A2: It is expected that this compound will not dissolve directly in aqueous buffers. This compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water.[4][5] Direct addition to aqueous solutions will likely result in a suspension or precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[5][6] A stock solution of up to 100 mM in DMSO has been reported.[6] It is crucial to use a newly opened or properly stored anhydrous grade of DMSO to avoid introducing water, which can affect the solubility.
Q4: How can I prepare a working solution of this compound in an aqueous medium for my cell-based assays?
A4: To prepare a working solution in an aqueous medium, a common strategy is to first dissolve the compound in 100% DMSO to create a high-concentration stock solution. This stock solution can then be serially diluted in your aqueous experimental buffer. It is important to ensure that the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts or cytotoxicity. Vigorous mixing is often required when diluting the DMSO stock into the aqueous buffer.
Q5: Are there any established formulation protocols to improve the aqueous solubility of AMG 837 for in vivo studies?
A5: Yes, for in vivo studies, co-solvent systems are often employed. One such protocol involves preparing a suspended solution at 2.5 mg/mL by first dissolving AMG 837 in DMSO, then adding PEG300, Tween-80, and finally saline.[7] This creates a formulation suitable for oral gavage.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Issue 1: Precipitate forms when diluting the DMSO stock solution into aqueous buffer.
-
Cause: The concentration of AMG 837 in the final aqueous solution is above its solubility limit.
-
Solution:
-
Decrease the Final Concentration: Try diluting your DMSO stock to a lower final concentration in the aqueous buffer.
-
Increase the DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in your working solution might help, but be mindful of its potential effects on your experimental system. Always include a vehicle control with the same final DMSO concentration.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-127, in your aqueous buffer can help to maintain the solubility of the compound.
-
Sonication: Brief sonication of the final solution might help to disperse any small precipitates, but it may not truly solubilize the compound.
-
Issue 2: Inconsistent results in biological assays.
-
Cause: This could be due to incomplete dissolution or precipitation of the compound during the experiment.
-
Solution:
-
Visual Inspection: Before adding the compound to your assay, visually inspect the diluted solution for any signs of precipitation.
-
Fresh Preparations: Prepare fresh dilutions of your AMG 837 working solution immediately before each experiment. Do not store diluted aqueous solutions for extended periods.
-
Optimize Dilution Method: When diluting the DMSO stock, add it to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.
-
Data Presentation
Table 1: Solubility of AMG 837 Salts
| Salt Form | Solvent | Solubility | Reference |
| AMG 837 hemicalcium salt | DMSO | up to 100 mM (45.75 mg/mL) | [6] |
| This compound | Water | Poorly soluble/Insoluble | [4] |
| This compound | DMSO | Soluble | [5] |
Table 2: Example Co-Solvent Formulation for In Vivo Studies
| Component | Percentage | Purpose | Reference |
| DMSO | 10% | Primary Solvent | [7] |
| PEG300 | 40% | Co-solvent/Vehicle | [7] |
| Tween-80 | 5% | Surfactant/Emulsifier | [7] |
| Saline | 45% | Aqueous Vehicle | [7] |
| Final Concentration of AMG 837 | 2.5 mg/mL (suspended solution) | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: ~950.97 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, this would be approximately 9.51 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Protocol for Intracellular Calcium Flux Assay
This protocol provides a general workflow for assessing the activity of AMG 837 on GPR40-expressing cells.
-
Cell Preparation: Plate GPR40-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) and Pluronic F-127 in a suitable assay buffer (e.g., HBSS).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with fresh assay buffer to remove excess dye.
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the AMG 837 DMSO stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control.
-
Use a fluorescence microplate reader to measure the baseline fluorescence.
-
Add the diluted AMG 837 solutions or vehicle control to the wells and immediately begin kinetic reading of the fluorescence signal for several minutes to capture the calcium mobilization.
-
As a positive control, a known GPR40 agonist or a calcium ionophore can be used.
-
Visualizations
Caption: GPR40 signaling pathway activated by AMG 837.
Caption: Experimental workflow for preparing and testing AMG 837.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. AMG 837 (calciuM hydrate) | 1259389-38-2 [m.chemicalbook.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. molnova.com [molnova.com]
- 4. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 5. mybiosource.com [mybiosource.com]
- 6. AMG 837 hemicalcium salt | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: AMG 837 Calcium Hydrate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving AMG 837 calcium hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is AMG 837 and what is its mechanism of action?
AMG 837 is a potent and selective partial agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed on pancreatic β-cells.[3] Upon binding, AMG 837 potentiates glucose-stimulated insulin (B600854) secretion (GSIS) by activating the Gαq signaling pathway, which leads to an increase in intracellular calcium levels.[3][4] This glucose-dependent mechanism of action suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[1]
Q2: What is the significance of using the calcium hydrate salt form of AMG 837?
The hemicalcium salt dihydrate form of AMG 837 was developed to improve the physicochemical stability of the compound compared to its free acid or sodium salt forms. This enhanced stability is crucial for ensuring consistency and reliability in experimental results.
Q3: How should AMG 837 calcium hydrate be stored?
For long-term storage, this compound powder should be stored at -20°C for up to three years. For short-term storage, it can be kept at 4°C for a few weeks. Stock solutions in DMSO can be stored at -20°C for up to six months.[5][6] It is important to protect the compound from moisture.
Q4: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is poorly soluble in water.[6] For in vivo studies, specific formulations are required to ensure bioavailability after oral administration.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assay Variability
Issue 1: High variability in potency (EC₅₀) values in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | AMG 837 is poorly water-soluble. Ensure the final DMSO concentration in the assay buffer is low (typically <0.5%) to prevent precipitation. Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Visually inspect for any signs of precipitation in the assay plates. |
| Serum Protein Binding | AMG 837 is highly bound to plasma proteins, particularly albumin.[1][4] The presence of serum or albumin in the cell culture medium will significantly reduce the free concentration of AMG 837, leading to an apparent decrease in potency.[1][4] Standardize the serum/albumin concentration across all experiments or use serum-free media for a defined period before and during the assay. |
| Cell Passage Number | High-passage number cells can exhibit altered phenotypes, including changes in receptor expression and signaling pathways, leading to inconsistent results.[7][8][9] Use cells with a consistent and low passage number for all experiments. Regularly thaw new vials of cells from a well-characterized master cell bank. |
| GPR40 Desensitization | Prolonged exposure to agonists can lead to GPR40 desensitization and internalization, reducing the cellular response.[10][11][12] Minimize the incubation time with AMG 837 to what is necessary to observe a robust signal. Consider using kinetic assays to monitor the initial phase of the response. |
Issue 2: Low signal or no response in calcium flux assays.
| Potential Cause | Troubleshooting Steps |
| Low GPR40 Expression | The magnitude of the response is dependent on the level of GPR40 expression in the cell line.[1] Ensure the cell line used has a sufficiently high and stable expression of GPR40. If using transiently transfected cells, optimize the transfection efficiency. |
| Incorrect Assay Buffer | The composition of the assay buffer can impact the fluorescent signal and cellular health. Use a Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer. Ensure the buffer contains calcium and magnesium, as these are critical for cellular function and GPR40 signaling. |
| Cell Health | Unhealthy or dying cells will not respond appropriately. Ensure cells are healthy and in the logarithmic growth phase. Check for proper morphology and viability before starting the assay. |
In Vivo Experiment Variability
Issue 3: Inconsistent results in oral glucose tolerance tests (OGTT) in rodents.
| Potential Cause | Troubleshooting Steps |
| Improper Oral Gavage Technique | Incorrect administration can lead to stress, esophageal injury, or accidental tracheal administration, all of which can significantly impact glucose metabolism and lead to high variability.[13][14] Ensure personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animal's weight.[13] |
| Variability in Fasting Time | The duration of fasting prior to the OGTT has a significant impact on baseline glucose levels and the subsequent glucose excursion.[15] Standardize the fasting period for all animals in the study. |
| Compound Formulation and Dosing | Due to its poor water solubility, the formulation of AMG 837 for oral administration is critical for consistent absorption and bioavailability.[16][17][18][19][20] Use a consistent and validated formulation for all studies. Ensure accurate dosing based on the most recent body weight of each animal. |
| Animal Stress | Stress from handling and the experimental procedure itself can influence blood glucose levels.[21] Acclimate animals to handling and the experimental procedures before the study begins to minimize stress-induced variability. |
Data Presentation
Table 1: In Vitro Potency of AMG 837 in Different Assays
| Assay Type | Cell Line | Species | EC₅₀ (nM) | Reference |
| Calcium Flux (Aequorin) | CHO (transient) | Human | 13.5 ± 0.8 | [4][22] |
| Calcium Flux (Aequorin) | CHO (transient) | Mouse | 22.6 ± 1.8 | [22] |
| Calcium Flux (Aequorin) | CHO (transient) | Rat | 31.7 ± 1.8 | [22] |
| Inositol Phosphate Accumulation | A9 (stable) | Human | 7.8 ± 1.2 | [1] |
| GTPγS Binding | A9 (stable) | Human | 1.5 ± 0.1 | [1] |
Table 2: Effect of Human Serum Albumin (HSA) on AMG 837 Potency in a Calcium Flux Assay
| HSA Concentration | EC₅₀ (nM) | Fold Shift | Reference |
| 0.01% | 13.5 ± 0.8 | - | [1][4][22] |
| 0.625% | 210 ± 12 | ~16 | [1][4] |
| 100% Human Serum | 2140 ± 310 | ~180 | [4] |
Experimental Protocols
Calcium Flux Assay (Aequorin)
-
Cell Culture: CHO cells are transiently co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid.
-
Cell Plating: Transfected cells are plated in 96-well plates and incubated for 24 hours.
-
Dye Loading: Cells are incubated with coelenterazine, the substrate for aequorin, for 2 hours.
-
Compound Preparation: AMG 837 stock solutions are prepared in DMSO and then serially diluted in an appropriate assay buffer (e.g., HBSS) containing a standardized concentration of HSA. The compound dilutions are pre-incubated to allow for binding to HSA.
-
Signal Measurement: The plate is placed in a luminometer. The baseline luminescence is measured, followed by the injection of the AMG 837 dilutions. The light emission resulting from the calcium-aequorin reaction is measured kinetically.
-
Data Analysis: The peak luminescence signal is used to determine the dose-response curve and calculate the EC₅₀ value.
Oral Glucose Tolerance Test (OGTT) in Rats
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to handling for several days before the experiment.
-
Fasting: Fast the rats overnight (e.g., 16 hours) with free access to water.
-
Compound Administration: Prepare the AMG 837 formulation (e.g., in a vehicle like 0.5% methylcellulose) and administer it via oral gavage at the desired dose.
-
Baseline Blood Sample: Take a baseline blood sample (time 0) from the tail vein.
-
Glucose Challenge: 30 minutes after compound administration, administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Visualizations
Caption: GPR40 signaling pathway activated by AMG 837.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 7. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 8. korambiotech.com [korambiotech.com]
- 9. echemi.com [echemi.com]
- 10. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. instechlabs.com [instechlabs.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. future4200.com [future4200.com]
- 20. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to GPR40 Agonists: AMG 837 Calcium Hydrate vs. TAK-875
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key G protein-coupled receptor 40 (GPR40) agonists, AMG 837 calcium hydrate (B1144303) and TAK-875 (Fasiglifam). The information presented is collated from preclinical and clinical research to support drug development and discovery efforts in the field of metabolic diseases, particularly type 2 diabetes.
Introduction
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1] Its activation by long-chain fatty acids enhances glucose-stimulated insulin (B600854) secretion (GSIS) and promotes the release of incretin (B1656795) hormones, making it a promising therapeutic target for type 2 diabetes.[1][2][3] Both AMG 837 and TAK-875 are synthetic agonists developed to modulate GPR40 activity.[1][4] While both compounds have shown efficacy in preclinical models, their clinical development trajectories have differed, providing valuable insights for future drug design.[5]
Mechanism of Action and Signaling Pathway
Both AMG 837 and TAK-875 are partial agonists of the GPR40 receptor.[4][5] They bind to the receptor and primarily activate the Gαq signaling pathway.[2][6][7] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][8][9] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][9] The culmination of this cascade is an amplification of glucose-dependent insulin secretion from pancreatic β-cells.[2][8]
Interestingly, studies have revealed that other synthetic GPR40 agonists, such as AM-1638, can act as full agonists and engage both Gq and Gs signaling pathways, leading to the stimulation of GLP-1 and GIP secretion from intestinal enteroendocrine cells.[1][6] In contrast, partial agonists like AMG 837 and TAK-875 primarily engage the pancreatic β-cell axis.[1][6]
Comparative Performance Data
The following tables summarize the available quantitative data for AMG 837 and TAK-875 from various in vitro and in vivo studies. Direct head-to-head comparative studies are limited in the published literature.[1]
Table 1: In Vitro Potency (EC50)
| Compound | Assay | Cell Line | EC50 | Reference(s) |
| AMG 837 | Calcium Flux | CHO-GPR40 | 0.12 ± 0.01 µM | [1] |
| Inositol Phosphate Accumulation | Mouse GPR40 | 11.0 ± 0.05 nM | [1] | |
| Insulin Secretion | Isolated Mouse Islets | 142 ± 20 nM | [4][10] | |
| TAK-875 | Inositol Phosphate Production | CHO-hGPR40 | 72 nM | [11] |
Table 2: In Vitro Efficacy
| Compound | Assay | Observation | Reference(s) |
| AMG 837 | Calcium Flux | Partial agonist (29% Emax vs. a full agonist) | [1] |
| Insulin Secretion | Potentiates glucose-stimulated insulin secretion | [4][10] | |
| TAK-875 | Insulin Secretion | Dose-dependently stimulates insulin secretion in INS-1 833/15 cells (in the presence of 10 mM glucose) | [11] |
Table 3: Clinical Development and Outcomes
| Compound | Phase of Development | Key Clinical Findings | Status | Reference(s) |
| AMG 837 | Phase 1 | Did not significantly improve glucose levels or increase insulin in healthy volunteers. | Development status not publicly disclosed. | [1] |
| TAK-875 | Phase 3 | Demonstrated robust reduction in HbA1c in type 2 diabetic patients. | Terminated due to concerns about liver safety. | [5][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Protocol:
-
Cell Culture: CHO cells stably expressing GPR40 are seeded in 96-well black-walled, clear-bottom plates and cultured overnight.[1]
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. A buffer solution is added, and the plate is placed in a fluorescence plate reader. Varying concentrations of the test compound (AMG 837 or TAK-875) are added to the wells.
-
Signal Detection: Fluorescence is measured kinetically, typically for several minutes, to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity from baseline is calculated. Dose-response curves are generated by plotting the peak fluorescence change against the compound concentration to determine the EC50 value.[1]
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of Gαq signaling.
Protocol:
-
Cell Culture and Labeling: Cells expressing GPR40 (e.g., CHO-hGPR40) are seeded in multi-well plates and incubated with myo-[3H]inositol overnight to radiolabel cellular phosphoinositides.[11]
-
Pre-incubation: The labeling medium is removed, and cells are pre-incubated in a buffer containing LiCl (to inhibit inositol monophosphatase) for a short period.
-
Compound Stimulation: Varying concentrations of AMG 837 or TAK-875 are added, and the cells are incubated for a defined time (e.g., 60 minutes) at 37°C to allow for IP accumulation.
-
Extraction: The reaction is terminated by adding a stop solution (e.g., perchloric acid). The cell lysates are collected.
-
Purification and Quantification: The inositol phosphates are separated from other cellular components using anion-exchange chromatography. The radioactivity of the eluted IP fraction is measured by liquid scintillation counting.
-
Data Analysis: The amount of [3H]IP accumulation is plotted against the agonist concentration to generate dose-response curves and calculate EC50 values.[11]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a compound to potentiate insulin secretion from pancreatic islets or β-cell lines in the presence of glucose.
Protocol:
-
Islet Isolation/Cell Culture: Pancreatic islets are isolated from rodents, or an insulin-secreting cell line (e.g., INS-1 833/15) is cultured.[4][10][11]
-
Pre-incubation: Islets or cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without varying concentrations of AMG 837 or TAK-875.[1]
-
Sample Collection: After a defined incubation period (e.g., 60 minutes), the supernatant is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The amount of insulin secreted is normalized to the total insulin content or protein content. The potentiation of GSIS by the compound is calculated relative to the glucose-only control. Dose-response curves are generated to determine EC50 values.[4][10]
Summary and Conclusion
Both AMG 837 and TAK-875 are potent partial agonists of GPR40 that effectively stimulate glucose-dependent insulin secretion in preclinical models through the Gαq signaling pathway. While they share a similar mechanism of action, their clinical development paths have diverged. The robust efficacy of TAK-875 in reducing HbA1c in diabetic patients validated GPR40 as a therapeutic target, but its development was halted due to liver safety concerns.[5][12] The clinical data for AMG 837 in healthy volunteers did not show a significant effect on glucose or insulin levels.[1]
This comparative guide highlights the pharmacological profiles of these two important GPR40 agonists. The provided data and experimental protocols serve as a valuable resource for researchers in the ongoing effort to develop safe and effective GPR40-targeted therapies for the treatment of type 2 diabetes. The distinct outcomes of AMG 837 and TAK-875 underscore the importance of thorough preclinical and clinical evaluation, with a particular focus on potential off-target effects and species-specific differences in metabolism and toxicity.
References
- 1. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteopedia.org [proteopedia.org]
- 10. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide: AMG 837 (Partial Agonist) vs. GPR40 Full Agonists
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[1][2][3] Agonists of this receptor are broadly classified into two categories: partial agonists and full agonists. This guide provides an objective comparison of the preclinical pharmacological profiles of the GPR40 partial agonist AMG 837 and GPR40 full agonists, supported by experimental data.
Differentiating Partial and Full Agonism at GPR40
The fundamental distinction between AMG 837 and GPR40 full agonists lies in their downstream signaling and physiological effects. AMG 837, a partial agonist, primarily activates the Gαq signaling pathway in pancreatic β-cells.[4][5] This leads to an increase in intracellular calcium and subsequent enhancement of insulin secretion in a glucose-dependent manner.[1][6][7]
In contrast, GPR40 full agonists, such as AM-1638 and AM-6226, not only activate the Gαq pathway but can also engage the Gαs signaling pathway.[4][5] This dual agonism allows them to stimulate the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine cells in the gut, in addition to their direct effects on pancreatic β-cells.[4][5][8] This engagement of both the pancreas and the gut is referred to as the "enteroinsular axis."[8][9]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways activated by GPR40 partial and full agonists.
Caption: GPR40 Partial Agonist Signaling Pathway.
Caption: GPR40 Full Agonist Dual-Axis Signaling.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo performance of AMG 837 in comparison to representative GPR40 full agonists.
Table 1: In Vitro Activity Profile
| Parameter | AMG 837 (Partial Agonist) | AM-1638 (Full Agonist) | AM-6226 (Full Agonist) | Natural Ligand (DHA) | Reference |
| Ca²⁺ Flux (Aequorin Assay, CHO cells) | |||||
| EC₅₀ (µM) | 0.12 ± 0.01 | - | - | - | [8] |
| % Eₘₐₓ | 29% | - | - | ~100% | [8] |
| GTPγS Binding (A9_GPR40 cells) | |||||
| EC₅₀ (nM) | 1.5 ± 0.1 | Not Reported | Not Reported | Not Reported | [1] |
| Inositol (B14025) Phosphate Accumulation (GLUTag cells) | |||||
| Fold Increase | ~2-fold | ~6-fold | ~8-fold | Not Reported | [8] |
| Glucose-Stimulated Insulin Secretion (GSIS) in Mouse Islets | |||||
| EC₅₀ (nM) | 142 ± 20 | Not Reported | Not Reported | Not Reported | [1] |
| Fold Increase (vs. vehicle at 10 µM) | ~2.5-fold | ~4.5-fold | Not Reported | Not Reported | [8] |
| GLP-1 Secretion (Fetal Rat Intestinal Cells) | |||||
| Fold Increase (vs. vehicle at 10 µM) | ~1.5-fold | ~3-fold | Not Reported | Not Reported | [8] |
DHA: Docosahexaenoic acid
Table 2: In Vivo Performance in Rodent Models (Oral Glucose Tolerance Test - OGTT)
| Model | Compound (Dose) | Glucose AUC Reduction | Insulin Increase | GLP-1/GIP Increase | Reference |
| Sprague-Dawley Rats | AMG 837 (30 mg/kg) | Significant Reduction | Significant Increase | Not Reported | [1] |
| Zucker Fatty Rats | AMG 837 (30 mg/kg) | Significant Reduction | Significant Increase | Not Reported | [1] |
| High-Fat Fed/STZ Mice | AMG 837 (100 mg/kg) | ~30% | Not Reported | No significant increase | [8] |
| High-Fat Fed/STZ Mice | AM-1638 (100 mg/kg) | ~55% | Not Reported | Significant increase | [8] |
Experimental Protocols
In Vitro Assays
1. Calcium Mobilization (Aequorin) Assay:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 and aequorin.
-
Protocol: Cells are harvested and resuspended in assay buffer. The GPR40 agonist is added, and the light emission from aequorin, which is proportional to intracellular calcium concentration, is measured using a luminometer. Data is typically normalized to the maximal response induced by a reference full agonist like DHA.[8]
2. [³⁵S]-GTPγS Binding Assay:
-
Preparation: Cell membranes are prepared from A9 cells stably overexpressing human GPR40.
-
Protocol: Membranes are incubated with the test compound (e.g., AMG 837) in the presence of [³⁵S]-GTPγS and GDP. Agonist binding to the GPR40 receptor facilitates the exchange of GDP for [³⁵S]-GTPγS on the Gαq protein. The amount of bound [³⁵S]-GTPγS is quantified by scintillation counting after capturing the Gαq subunits.[1]
3. Inositol Phosphate (IP) Accumulation Assay:
-
Cell Line: Murine enteroendocrine GLUTag cells or dispersed human islet cells.
-
Protocol: Cells are labeled with myo-[³H]inositol. After labeling, cells are stimulated with the GPR40 agonist in the presence of LiCl (to inhibit inositol monophosphatase). The reaction is stopped, and the accumulated [³H]inositol phosphates are isolated by ion-exchange chromatography and quantified by scintillation counting.[8]
4. Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets:
-
Source: Pancreatic islets are isolated from mice (e.g., C57BL/6 or GPR40 knockout mice) by collagenase digestion.
-
Protocol: Islets are pre-incubated in a low glucose buffer (e.g., 2.8 mM). They are then transferred to a high glucose buffer (e.g., 16.7 mM) containing various concentrations of the test compound. After incubation (typically 60 minutes), the supernatant is collected, and the amount of secreted insulin is measured by ELISA.[8] The glucose-dependent nature of the effect is confirmed by running parallel experiments at low glucose concentrations, where agonists should not stimulate insulin secretion.[1]
In Vivo Studies
1. Oral Glucose Tolerance Test (OGTT):
-
Animal Models: Normal Sprague-Dawley rats, obese Zucker fatty rats, or mouse models of type 2 diabetes (e.g., high-fat diet-fed/streptozotocin-treated mice).[1][8]
-
Protocol: Animals are fasted overnight. The test compound or vehicle is administered via oral gavage. After a set period (e.g., 60 minutes), a glucose bolus (e.g., 2 g/kg) is administered orally. Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge. Blood glucose levels are measured using a glucometer. Plasma insulin and incretin levels can be determined from these samples using ELISA kits. The Area Under the Curve (AUC) for glucose is calculated to assess glycemic control.[10]
Experimental Workflow Diagram
The following diagram outlines a typical preclinical workflow for evaluating and comparing GPR40 agonists.
Caption: Preclinical Evaluation Workflow for GPR40 Agonists.
Summary and Conclusion
AMG 837 exemplifies a GPR40 partial agonist that enhances insulin secretion directly at the pancreatic β-cell through Gαq signaling.[1][4] This mechanism provides glucose-dependent glycemic control. GPR40 full agonists, however, offer a broader mechanism of action by engaging the enteroinsular axis.[8] Their ability to stimulate both insulin and incretin secretion translates to more robust glucose-lowering effects in preclinical models.[8]
The choice between a partial and a full agonist for therapeutic development involves several considerations. While full agonists demonstrate superior efficacy in animal models, the clinical development of early GPR40 agonists, including the partial agonist AMG 837 and the agonist TAK-875, was halted.[11] Concerns over potential liver toxicity with TAK-875 highlighted the challenges in this area.[4] The more complex signaling of full agonists could also present different long-term safety profiles. Therefore, researchers must weigh the enhanced efficacy of full agonists against the potential for different on-target and off-target effects compared to partial agonists. This comparative guide provides a foundational understanding of their distinct pharmacological profiles to inform future drug discovery and development efforts targeting GPR40.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the GPR40 Agonists: AMG 837 Calcium Hydrate vs. AM-1638
A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of a partial and a full agonist of the Free Fatty Acid Receptor 1 (FFA1/GPR40).
This guide provides a comprehensive comparison of AMG 837 calcium hydrate, a partial agonist, and AM-1638, a full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). GPR40 is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][2][3] This document synthesizes available preclinical data to highlight the key differences in their pharmacological profiles, efficacy, and underlying mechanisms of action.
Executive Summary
AMG 837 and AM-1638 are both potent and orally bioavailable agonists of GPR40.[4][5] The fundamental distinction between them lies in their agonist activity: AMG 837 is a partial agonist, whereas AM-1638 is a full agonist.[1][4] This difference in intrinsic efficacy translates to distinct pharmacological effects. AM-1638 demonstrates superior in vivo efficacy in improving glycemic control compared to AMG 837, which is attributed to its ability to engage the enteroinsular axis by stimulating not only insulin secretion from pancreatic β-cells but also the release of incretin (B1656795) hormones like GLP-1 and GIP from enteroendocrine cells.[6] AMG 837's effects are primarily focused on the potentiation of GSIS in pancreatic β-cells.[6][7]
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of AMG 837 and AM-1638.
Table 1: In Vitro Potency and Efficacy at the GPR40 Receptor
| Parameter | This compound | AM-1638 | Reference(s) |
| Agonist Type | Partial Agonist | Full Agonist | [1][4] |
| EC50 (Ca2+ Flux Assay, human GPR40) | 13 nM | ~2.8 nM | [8][9] |
| EC50 (GTPγS Binding Assay) | 1.5 ± 0.1 nM | Not Reported | |
| EC50 (Inositol Phosphate Accumulation) | 11.0 ± 0.05 nM (mouse GPR40) | 12.9 ± 1.4 nM (mouse GPR40) | [6] |
| Binding Affinity (Kd) | 3.6 nM ([³H]AMG 837) | 13 nM ([³H]AM 1638) | |
| Maximal Activity vs. DHA (Partial Agonism) | 85% (at high receptor expression) | Not Applicable (Full Agonist) | [7] |
Table 2: In Vivo Efficacy in Rodent Models of Type 2 Diabetes (Oral Glucose Tolerance Test - OGTT)
| Parameter | This compound | AM-1638 | Reference(s) |
| Animal Model | BDF/DIO mice | BDF/DIO mice | [1] |
| Dose | 60 mg/kg | 60 mg/kg | [1] |
| Improvement in AUCglucose | 34% | 46% | [1] |
| Effect on Plasma Insulin | No statistically significant increase | Statistically significant increase | [1] |
| Animal Model | HF/STZ type 2 diabetic mice | HF/STZ type 2 diabetic mice | [6] |
| Dose | 100 mg/kg | 100 mg/kg | [6] |
| Improvement in post-challenge glucose AUC | 19% | 48% | [6] |
Signaling Pathways and Mechanisms of Action
Activation of GPR40 by its agonists initiates intracellular signaling cascades that are crucial for their therapeutic effects. Both AMG 837 and AM-1638 act on GPR40, which is primarily coupled to the Gαq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in potentiating glucose-stimulated insulin secretion from pancreatic β-cells.
A key distinction in the mechanism of action between the partial agonist AMG 837 and the full agonist AM-1638 is the latter's ability to also engage Gαs signaling pathways, particularly in enteroendocrine cells.[3] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] These incretins then act on their respective receptors on pancreatic β-cells to further amplify insulin secretion. This dual mechanism of AM-1638, acting on both the pancreas and the gut, is believed to be responsible for its superior glucose-lowering effects compared to AMG 837.[6]
Experimental Protocols
In Vitro Calcium Flux Assay
Objective: To measure the potency of GPR40 agonists by quantifying the increase in intracellular calcium concentration upon receptor activation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably or transiently expressing human GPR40 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: Serial dilutions of the test compounds (AMG 837 or AM-1638) are prepared. The dye solution is removed, and the cells are washed. The compound dilutions are then added to the wells.
-
Signal Detection: The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) using a fluorescence plate reader immediately after compound addition and over a period of time.
-
Data Analysis: The change in fluorescence intensity is plotted against the compound concentration. The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated using a sigmoidal dose-response curve fit.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the in vivo efficacy of GPR40 agonists in improving glucose disposal after an oral glucose challenge.
Methodology:
-
Animal Model: Male BDF mice with diet-induced obesity (DIO) are used as a model for type 2 diabetes.
-
Acclimation and Fasting: Mice are acclimated to the experimental conditions. Prior to the test, mice are fasted overnight (e.g., 16 hours) with free access to water.
-
Compound Administration: A baseline blood sample (t=0) is collected from the tail vein. The test compounds (AMG 837, AM-1638, or vehicle control) are administered orally via gavage at the specified dose (e.g., 60 mg/kg).
-
Glucose Challenge: After a set period following compound administration (e.g., 60 minutes), a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Glucose and Insulin Measurement: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples for subsequent measurement of insulin levels using an ELISA kit.
-
Data Analysis: Blood glucose concentrations are plotted against time to generate a glucose excursion curve. The area under the curve (AUC) for glucose is calculated to quantify the overall glucose tolerance. Statistical analysis is performed to compare the effects of the test compounds to the vehicle control.
Conclusion
The distinction between AMG 837 as a partial agonist and AM-1638 as a full agonist of GPR40 has significant implications for their therapeutic potential. While both compounds effectively target GPR40, the full agonism of AM-1638 results in a broader mechanism of action that includes the engagement of the incretin axis. This leads to superior glycemic control in preclinical models. The data presented in this guide underscores the importance of considering the degree of agonist activity when developing novel therapeutics targeting GPR40 for the treatment of type 2 diabetes. Researchers and drug development professionals should consider these differences when selecting compounds for further investigation and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Selectivity Profile of AMG 837 Calcium Hydrate: A Comparative Analysis Against GPR41, GPR43, and GPR120
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of AMG 837 calcium hydrate (B1144303), a potent G protein-coupled receptor (GPCR) modulator, against three related free fatty acid receptors: GPR41 (FFA3), GPR43 (FFA2), and GPR120 (FFA4). The following sections present quantitative data, experimental methodologies, and signaling pathway diagrams to offer a comprehensive understanding of AMG 837's specificity.
Executive Summary
AMG 837 is a potent and selective partial agonist of GPR40 (Free Fatty Acid Receptor 1, FFA1).[1][2][3] Experimental evidence demonstrates that AMG 837 does not exhibit agonistic activity at the related free fatty acid receptors GPR41, GPR43, or GPR120 at concentrations up to 10 µM.[4][5] This high degree of selectivity makes AMG 837 a valuable tool for studying the specific physiological roles of GPR40, particularly in the context of glucose-stimulated insulin (B600854) secretion.[1][3] In contrast, GPR41 and GPR43 are activated by short-chain fatty acids (SCFAs), while GPR120 is activated by medium and long-chain fatty acids.[6][7][8][9]
Comparative Selectivity Data
The following table summarizes the activity of AMG 837 calcium hydrate against GPR40, GPR41, GPR43, and GPR120. For comparison, the natural ligands for each receptor are also included.
| Compound | Target Receptor | Agonist Activity (EC50) | Concentration Tested for Selectivity | Reference |
| This compound | Human GPR40/FFA1 | 13.5 ± 0.8 nM | - | [4] |
| Mouse GPR40/FFA1 | 22.6 ± 1.8 nM | - | [4] | |
| Rat GPR40/FFA1 | 31.7 ± 1.8 nM | - | [4] | |
| GPR41/FFA3 | No Activity | Up to 10 µM | [4][5] | |
| GPR43/FFA2 | No Activity | Up to 10 µM | [4][5] | |
| GPR120/FFA4 | No Activity | Up to 10 µM | [4][5] | |
| Propionate (SCFA) | GPR41/FFA3 | ~0.5 mM | - | [7] |
| GPR43/FFA2 | ~0.5 mM | - | [7] | |
| α-Linolenic Acid (LCFA) | GPR120/FFA4 | Agonist | - | [10] |
Experimental Protocols
The selectivity of AMG 837 was primarily determined using cell-based functional assays that measure the downstream signaling of GPCR activation. A common method cited is the calcium flux assay.
Calcium Flux Assay (Aequorin-Based)
This assay is widely used to determine the activation of G protein-coupled receptors that signal through the Gq pathway, leading to an increase in intracellular calcium concentration.
-
Cell Line Preparation: Chinese Hamster Ovary (CHO) cells are transiently co-transfected with the human GPR40, GPR41, GPR43, or GPR120 receptor and a luminescent calcium sensor, such as aequorin.[4][5]
-
Compound Incubation: The transfected cells are incubated with varying concentrations of the test compound (e.g., AMG 837).
-
Luminescence Measurement: Upon receptor activation and subsequent increase in intracellular calcium, aequorin emits light. This luminescence is measured using a luminometer.
-
Data Analysis: The light intensity is proportional to the intracellular calcium concentration. Dose-response curves are generated by plotting the luminescence signal against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal response is observed).[4]
The workflow for this experimental protocol can be visualized in the following diagram:
Signaling Pathways
GPR41, GPR43, and GPR120 are all G protein-coupled receptors, but they activate different downstream signaling cascades.
-
GPR41 (FFA3): Primarily couples to the Gi/G0 pathway, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[7]
-
GPR43 (FFA2): Can couple to both Gi/G0 and Gq/11 pathways.[7] The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium.
-
GPR120 (FFA4): Also signals through the Gq/11 pathway, leading to increased intracellular calcium.[11] It has also been implicated in modulating inflammatory responses through pathways involving the NLRP3 inflammasome.[8]
The distinct signaling pathways for these receptors are illustrated below:
Conclusion
References
- 1. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 2. medkoo.com [medkoo.com]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 11. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validating GPR40-Dependent Effects: A Comparative Analysis of AMG 837 Calcium Hydrate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AMG 837 calcium hydrate's performance against other G protein-coupled receptor 40 (GPR40) agonists. The following sections present supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to validate its GPR40-dependent effects.
AMG 837 is a potent and orally bioavailable partial agonist of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1), a receptor predominantly expressed on pancreatic β-cells and enteroendocrine cells.[1][2][3][4] Its activation leads to the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS), making it a therapeutic target for type 2 diabetes.[1][2][5] This guide will compare AMG 837 to other GPR40 agonists, including full agonists like AM-1638 and AM-6226, and another partial agonist, TAK-875, to provide a comprehensive overview of its pharmacological profile.
Comparative In Vitro Efficacy and Potency
The following tables summarize the in vitro performance of AMG 837 and its alternatives in various assays designed to measure GPR40 activation.
| Compound | Assay | Cell Line | Target | EC50 (nM) | Emax (%) | Species |
| AMG 837 | Ca2+ Flux | CHO | GPR40 | 13.5 ± 0.8 | Partial Agonist | Human |
| Ca2+ Flux | CHO | GPR40 | 22.6 ± 1.8 | - | Mouse | |
| Ca2+ Flux | CHO | GPR40 | 31.7 ± 1.8 | - | Rat | |
| Inositol (B14025) Phosphate | A9 | GPR40 | 7.8 ± 1.2 | - | - | |
| Inositol Phosphate | GLUTag | GPR40 | - | Lower than AM-1638 | Mouse | |
| GSIS | Isolated Islets | GPR40 | 142 ± 20 | - | Rodent | |
| AM-1638 | Ca2+ Flux | CHO | GPR40 | 12.9 ± 1.4 | Full Agonist | Mouse |
| Inositol Phosphate | A9 | GPR40 | - | Full Agonist | - | |
| Inositol Phosphate | GLUTag | GPR40 | - | 3-4 fold > AMG 837 | Mouse | |
| GSIS | Isolated Islets | GPR40 | 990 ± 150 | 3-4 fold > AMG 837 | Mouse | |
| AM-6226 | Ca2+ Flux | CHO | GPR40 | - | Full Agonist | - |
| GSIS | Isolated Islets | GPR40 | 940 ± 600 | 3-4 fold > AMG 837 | Mouse | |
| TAK-875 | Ca2+ Flux | - | GPR40 | 14 | - | Human |
EC50 represents the concentration of the compound that produces 50% of its maximal effect. Emax represents the maximum effect of the compound.
GPR40 Signaling Pathway
Activation of GPR40 by agonists like AMG 837 primarily initiates a Gαq-mediated signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key step in augmenting glucose-stimulated insulin secretion from pancreatic β-cells.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
Comparative Analysis of AMG 837 Calcium Hydrate: A Cross-Species Reactivity Guide for GPR40/FFAR1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-species reactivity and performance of AMG 837 calcium hydrate, a partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). The data presented herein facilitates an objective evaluation of AMG 837 against other notable GPR40 agonists, AM-1638 (a full agonist) and TAK-875 (a partial agonist that reached clinical trials), across human, mouse, and rat species. This document is intended to support researchers in the fields of metabolic disease and drug discovery.
In Vitro Potency and Efficacy Comparison
AMG 837 demonstrates potent activity across human, mouse, and rat GPR40, though with some species-specific differences in potency. As a partial agonist, its maximal efficacy is lower than that of full agonists like AM-1638.[1] The following tables summarize the in vitro pharmacological properties of AMG 837 and its comparators.
Table 1: Comparative In Vitro Potency (EC₅₀, nM) of GPR40 Agonists in Calcium Flux Assays
| Compound | Human GPR40 | Mouse GPR40 | Rat GPR40 |
| AMG 837 | 13.5 ± 0.8[2] | 22.6 ± 1.8[2] | 31.7 ± 1.8[2] |
| AM-1638 | ~160[3] | Data not specified | Data not specified |
| TAK-875 | 72[4] | Data not specified | Data not specified |
Note: Data is presented as mean ± SEM. Lower EC₅₀ values indicate higher potency. The assays were conducted in CHO cells expressing the respective GPR40 orthologs.
Table 2: Comparative Pharmacological Characteristics of GPR40 Agonists
| Characteristic | AMG 837 | AM-1638 | TAK-875 |
| Agonist Type | Partial Agonist[1][5] | Full Agonist[6] | Partial Agonist[7] |
| Binding Site | Distinct from AM-1638[1] | Distinct from AMG 837[1] | Allosteric site[8] |
| In Vivo Rodent Efficacy | Lowers glucose and enhances insulin (B600854) secretion in rats and mice[9][10] | Improves glycemic control in mice[6][11] | Lowers plasma glucose and is insulinotropic in rats[7] |
| Oral Bioavailability (Rodent) | Excellent in rats[5] | Excellent in mouse (>100%) and rat (72%)[3] | Orally bioavailable in rats[7] |
GPR40 Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the GPR40 signaling cascade and a typical experimental workflow for assessing cross-species reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
A Comparative Guide to the In Vivo Efficacy of GPR40 Agonists
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its activation by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. This guide provides an objective comparison of the in vivo efficacy of various GPR40 agonists, supported by experimental data, to aid in research and development efforts.
GPR40 Agonists: A Landscape of Partial and Full Agonists
GPR40 agonists can be broadly categorized into two classes: partial agonists and full agonists (or ago-allosteric modulators, AgoPAMs). Partial agonists, such as the discontinued (B1498344) fasiglifam (B1672068) (TAK-875) and AMG 837 , primarily signal through the Gαq pathway, leading to increased intracellular calcium and subsequent insulin secretion. In contrast, full agonists, including AM-1638 , AM-5262 , SCO-267 , and CPL-207280 , engage both Gαq and Gαs signaling pathways. The activation of Gαs leads to an increase in cyclic AMP (cAMP), which not only potentiates insulin secretion but also stimulates the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine L-cells in the gut. This dual mechanism of action is hypothesized to provide superior glycemic control.
In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy of selected GPR40 agonists in various preclinical models of diabetes.
Table 1: Efficacy in Rodent Models of Type 2 Diabetes
| Agonist | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Fasiglifam (TAK-875) | Zucker Diabetic Fatty (ZDF) rats | Chronic administration | Delayed onset of fasting hyperglycemia, preservation of β-cell integrity. | [1] |
| AMG 837 | Zucker fatty rats | 21-day daily dosing | Persistent improvement in glucose tolerance. | [2][3] |
| Sprague-Dawley rats | Single oral dose (0.03, 0.1, 0.3 mg/kg) | Dose-dependent improvement in glucose AUC during IPGTT (3.9%, 14.5%, and 18.8% improvement, respectively). | [4] | |
| SCO-267 | Neonatally streptozotocin (B1681764) (STZ)-induced diabetic rats | 15-33 days daily dosing (1 and 10 mg/kg) | Improved glucose tolerance and increased pancreatic insulin content. | [5][6] |
| Diet-induced obese (DIO) rats | 2-week treatment | Elevated plasma GLP-1 and PYY, reduced food intake, and decreased body weight. | [7] | |
| CPL-207280 | Wistar Han rats and C57BL6 mice | Single dose (10 mg/kg) | 2.5-times greater insulin secretion compared to fasiglifam. | [8][9][10] |
| Three diabetic rat models | Not specified | Improved glucose tolerance and increased insulin AUC by 212%, 142%, and 347% in the respective models. | [8][10] | |
| AM-1638 | High-fat fed, low-dose STZ-treated mice | Single oral dose (10, 30, 60, 100 mg/kg) | Dose-dependent improvement in glucose AUC during OGTT (15%, 23%, 35%, and 48% improvement, respectively). Superior efficacy compared to AMG 837. | [11] |
| AM-5262 | High-fat fed, low-dose STZ-treated mice | Single oral dose (30 mg/kg) | Similar improvement in glucose AUC during OGTT as 60 mg/kg of AM-1638, suggesting greater in vivo potency. | [12] |
Table 2: Comparative Incretin Secretion in Mice
| Agonist | Agonist Type | Dose | Plasma GLP-1 Increase (vs. vehicle) | Plasma GIP Increase (vs. vehicle) | Reference |
| TAK-875 | Gq-only (Partial) | 30 mg/kg (oral) | Modest | Modest | [13] |
| AM-1638 | Gq + Gs (Full) | 30 mg/kg (oral) | Robust | Robust | [13] |
| AM-5262 | Gq + Gs (Full) | 30 mg/kg (oral) | Robust | Robust | [13] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: GPR40 Signaling Pathways for Partial and Full Agonists.
Caption: Experimental Workflow for an Oral Glucose Tolerance Test.
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is used to induce a state of hyperglycemia resembling type 1 or, in combination with a high-fat diet, type 2 diabetes.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Induction of Diabetes:
-
Prepare a fresh solution of STZ in cold 0.1 M citrate (B86180) buffer (pH 4.5).
-
For a type 1 diabetes model, a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 60-65 mg/kg) is administered.
-
For a type 2 diabetes model, rats are often fed a high-fat diet for several weeks prior to a lower dose of STZ (e.g., 35 mg/kg, i.p.) to induce insulin resistance followed by β-cell dysfunction.
-
-
Confirmation of Diabetes: Blood glucose levels are monitored from the tail vein. Rats with fasting blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL or 13.9 mmol/L) after 3-7 days are considered diabetic and used for efficacy studies.
-
Drug Administration: The GPR40 agonist or vehicle is typically administered orally (p.o.) via gavage.
-
Efficacy Assessment: Key endpoints include changes in fasting blood glucose, performance in an oral glucose tolerance test (OGTT), and plasma insulin levels.
Diet-Induced Obesity (DIO) Mouse Model
This model mimics the development of obesity and insulin resistance seen in humans consuming a Western-style diet.
-
Animals: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.
-
Dietary Intervention:
-
At 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD), typically containing 45-60% of calories from fat.
-
Mice are maintained on the HFD for 8-16 weeks to develop obesity, hyperglycemia, and insulin resistance.
-
-
Monitoring: Body weight and food intake are monitored regularly.
-
Efficacy Studies: Once the diabetic phenotype is established, mice are used for acute or chronic studies with GPR40 agonists.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly an administered glucose load is cleared from the blood, providing a measure of glucose tolerance and insulin secretion.
-
Animal Preparation:
-
Animals are fasted prior to the test. Fasting duration can vary (e.g., 6 hours for mice, 16 hours for rats). Water is provided ad libitum.
-
-
Procedure:
-
A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose and insulin/incretin levels.
-
The GPR40 agonist or vehicle is administered orally.
-
After a set time (e.g., 30 minutes), a glucose solution (typically 2 g/kg body weight) is administered via oral gavage.
-
Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood glucose is measured immediately using a glucometer.
-
Plasma is separated from blood samples for later analysis of insulin, GLP-1, and GIP levels using ELISA or other immunoassays.
-
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion. Changes in plasma insulin and incretin levels are also analyzed to assess the secretagogue effect of the agonist.
Conclusion
The in vivo data strongly suggest that full GPR40 agonists, which activate both Gαq and Gαs signaling pathways, offer a more robust therapeutic effect compared to partial agonists. This is attributed to their dual action of directly stimulating insulin secretion and promoting the release of incretin hormones. The preclinical studies on compounds like SCO-267, CPL-207280, AM-1638, and AM-5262 demonstrate significant improvements in glycemic control and, in some cases, beneficial effects on body weight. While the clinical development of the partial agonist fasiglifam was halted due to safety concerns, the newer generation of full agonists with different chemical scaffolds may offer an improved safety and efficacy profile, warranting further investigation for the treatment of type 2 diabetes.
References
- 1. GLP-1 metabolite GLP-1(9–36) is a systemic inhibitor of mouse and human pancreatic islet glucagon secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ndineuroscience.com [ndineuroscience.com]
- 3. protocols.io [protocols.io]
- 4. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 6. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diet-induced obesity murine model [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. Development of a diet-induced murine model of diabetes featuring cardinal metabolic and pathophysiological abnormalities of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. mesoscale.com [mesoscale.com]
- 13. e-jarb.org [e-jarb.org]
AMG 837 Calcium Hydrate: A Specific GPR40 Agonist Inactive in Knockout Models, Validating Its Role as a Negative Control
For researchers in metabolic disease, particularly those investigating the G-protein coupled receptor 40 (GPR40), the selective partial agonist AMG 837 calcium hydrate (B1144303) serves as an indispensable tool. Its utility is most pronounced when used as a negative control in GPR40 knockout (KO) animal models, providing unequivocal evidence of on-target effects. This guide offers a comparative analysis of AMG 837's performance in wild-type versus GPR40 KO models, supported by experimental data and detailed protocols.
AMG 837 is a potent, orally bioavailable partial agonist for GPR40, a receptor predominantly expressed in pancreatic β-cells.[1][2] Activation of GPR40 by agonists like AMG 837 enhances glucose-stimulated insulin (B600854) secretion (GSIS) in a glucose-dependent manner, making it a therapeutic target for type 2 diabetes.[3][4] The specificity of AMG 837 for GPR40 is critically demonstrated in studies using GPR40 knockout mice, where its insulinotropic effects are completely abolished.[3][4][5] This validates the on-target activity of AMG 837 and establishes its use as a reliable negative control.
Comparative Performance of AMG 837 in Wild-Type vs. GPR40 KO Models
The primary measure of AMG 837's efficacy is its ability to potentiate insulin secretion in the presence of high glucose. Experimental data consistently shows that this effect is entirely dependent on the presence of the GPR40 receptor.
In Vitro Islet Insulin Secretion
In isolated pancreatic islets, AMG 837 significantly boosts insulin secretion in wild-type mice under high glucose conditions. Conversely, in islets isolated from GPR40 knockout mice, AMG 837 fails to elicit any increase in insulin secretion, performing identically to the vehicle control.[3][4][5] This stark contrast underscores the compound's GPR40-specific mechanism of action.
| Islet Genotype | Treatment (at 16.7 mM Glucose) | Fold Increase in Insulin Secretion (vs. Vehicle) |
| Wild-Type | 1 µM AMG 837 | ~2.5-fold |
| GPR40 Knockout | 1 µM AMG 837 | No significant increase |
Table 1: Effect of AMG 837 on Glucose-Stimulated Insulin Secretion in Isolated Mouse Islets. Data synthesized from findings reported by Lin et al. (2011).[3][6]
In Vivo Glucose Tolerance
Consistent with the in vitro findings, the administration of AMG 837 improves glucose tolerance in wild-type rodents during an oral glucose tolerance test (OGTT).[3] However, this beneficial effect on glucose homeostasis is absent in GPR40 null mice, further confirming that the in vivo efficacy of AMG 837 is mediated exclusively through the GPR40 receptor.[3][5]
GPR40 Signaling Pathway
The mechanism of action for AMG 837 begins with its binding to the GPR40 receptor on pancreatic β-cells. This initiates a signaling cascade through the Gαq protein subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, elevating cytosolic calcium levels. This rise in intracellular calcium is a key signal that promotes the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels.[1]
Caption: GPR40 signaling cascade initiated by AMG 837.
Experimental Protocols
The following are representative methodologies for experiments demonstrating the GPR40-dependent effects of AMG 837.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
Objective: To compare the effect of AMG 837 on insulin secretion from islets of wild-type and GPR40 KO mice.
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from both wild-type and GPR40 knockout mice by collagenase digestion of the pancreas, followed by purification using a density gradient.
-
Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) to allow for recovery.
-
GSIS Assay:
-
Groups of size-matched islets (e.g., 5-10 islets per replicate) are pre-incubated for 1 hour in Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).
-
The islets are then transferred to KRBB containing a high glucose concentration (e.g., 16.7 mM) with either vehicle (e.g., 0.1% DMSO) or AMG 837 (e.g., 1 µM).
-
Incubation is carried out for 1 hour at 37°C.
-
The supernatant is collected, and the insulin concentration is measured using an ELISA kit.
-
Data is typically normalized to the total insulin content of the islets.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To assess the impact of AMG 837 on glucose disposal in vivo in wild-type and GPR40 KO mice.
Methodology:
-
Animal Preparation: Age- and sex-matched wild-type and GPR40 KO mice are fasted overnight (e.g., 16 hours) with free access to water.
-
Drug Administration: AMG 837 (formulated in a suitable vehicle) or vehicle alone is administered via oral gavage at a specified dose (e.g., 10 mg/kg).
-
Glucose Challenge: After a set time post-drug administration (e.g., 30 minutes), a baseline blood sample is taken from the tail vein (t=0). Immediately after, a glucose solution (e.g., 2 g/kg) is administered by oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to compare glucose tolerance between the different treatment groups and genotypes.
Caption: Workflow for in vivo glucose tolerance testing.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
A Comparative Guide to Alternatives for AMG 837 in FFA1 Receptor Studies
For researchers, scientists, and drug development professionals investigating the free fatty acid receptor 1 (FFA1), also known as GPR40, a variety of pharmacological tools are available beyond the partial agonist AMG 837. This guide provides an objective comparison of prominent alternatives, detailing their mechanisms of action, performance in key functional assays, and potential liabilities. The information is supplemented with experimental data, detailed protocols for essential assays, and visualizations of the underlying biological and experimental frameworks.
Understanding FFA1 Agonists: A Spectrum of Activity
FFA1 agonists can be broadly categorized based on their efficacy at the receptor. While partial agonists like AMG 837 elicit a submaximal response, full agonists can induce the receptor's maximal signaling output. Furthermore, some compounds exhibit ago-allosteric modulation, binding to a site distinct from the endogenous ligand to positively modulate receptor activity. The choice of agonist will depend on the specific research question, whether it is to probe the full therapeutic potential of FFA1 activation or to understand the nuances of partial agonism.
Comparative Analysis of FFA1 Agonists
The following tables summarize the in vitro potency and efficacy of several key alternatives to AMG 837. These compounds have been selected based on their prevalence in the literature and their distinct pharmacological profiles.
Table 1: In Vitro Potency (EC₅₀) of FFA1 Agonists in Calcium Mobilization Assays
| Compound | Human FFA1 EC₅₀ (nM) | Murine/Rat FFA1 EC₅₀ (nM) | Cell Line | Reference(s) |
| AMG 837 | ~14 | 22.6 (mouse), 31.7 (rat) | CHO | [1] |
| AM-1638 | 2.8 - 160 | - | HEK293, CHO | [2][3][4] |
| GW-9508 | 47.8 (pEC₅₀ 7.32) | - | HEK293 | [5][6][7] |
| Fasiglifam (TAK-875) | 72 | - | CHO | [8] |
| CPL207280 | 80 | - | hGPR40 | [8][9] |
| LY2881835 | - | - | - | [10][11][12][13] |
Note: EC₅₀ values can vary depending on the cell line, receptor expression level, and specific assay conditions.
Table 2: Pharmacological Characteristics of FFA1 Agonists
| Compound | Mechanism of Action | Efficacy | Selectivity Profile | Reported Liabilities |
| AMG 837 | Partial Agonist | Partial | Selective for FFA1 | - |
| AM-1638 | Full Agonist | Full | Selective for FFA1 | - |
| GW-9508 | Agonist | - | ~100-fold selective for FFA1 over GPR120 | [6][7] |
| Fasiglifam (TAK-875) | Ago-allosteric modulator | Partial (alone), potentiates endogenous ligands | Selective for FFA1 | Hepatotoxicity observed in Phase III clinical trials[14] |
| CPL207280 | Agonist | Potent | - | Designed for improved liver safety profile[8][9][14][15][16] |
| LY2881835 | Agonist | Potent and efficacious | Selective for FFA1 | [10][11][12][13] |
FFA1 Signaling Pathways
Activation of FFA1 by an agonist initiates a cascade of intracellular events. The canonical pathway involves coupling to the Gq alpha subunit of heterotrimeric G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. Emerging evidence also suggests potential coupling to Gs and the involvement of β-arrestin, which can mediate distinct downstream signaling events.
FFA1 Receptor Signaling Cascade
Experimental Workflows
The characterization of novel FFA1 agonists typically follows a standardized workflow, progressing from initial in vitro screening to more complex cellular and in vivo models. This ensures a thorough evaluation of a compound's potency, efficacy, selectivity, and physiological effects.
Typical FFA1 Agonist Discovery Workflow
Experimental Protocols
Detailed methodologies for the key assays cited are provided below. These protocols are intended as a general guide and may require optimization based on the specific cell lines, reagents, and equipment used.
Calcium Mobilization Assay (using FLIPR)
This assay is a high-throughput method to measure the increase in intracellular calcium concentration following GPCR activation.
1. Cell Culture and Plating:
-
Culture a cell line stably expressing the human FFA1 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
The day before the assay, seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium Assay Kit) according to the manufacturer's instructions. The buffer should contain an organic anion transport inhibitor like probenecid (B1678239) to prevent dye leakage.
-
Remove the growth medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, protected from light.
3. Compound Preparation:
-
Prepare serial dilutions of the test compounds (e.g., AMG 837 and its alternatives) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
4. FLIPR Measurement:
-
Place the cell plate and the compound plate into the FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
The instrument will add the compounds to the cell plate and immediately begin measuring the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
5. Data Analysis:
-
The data is typically expressed as the change in fluorescence (ΔF) or as a ratio relative to the baseline fluorescence (F/F₀).
-
Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by a GPCR agonist.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the FFA1 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Assay Reaction:
-
In a microplate, combine the cell membranes, various concentrations of the test agonist, and GDP (to ensure G proteins are in their inactive state).
-
Initiate the reaction by adding [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
3. Termination and Filtration:
-
Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
4. Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
5. Data Analysis:
-
Plot the specific [³⁵S]GTPγS binding (total binding minus non-specific binding, determined in the presence of excess unlabeled GTPγS) against the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay from Pancreatic Islets
This ex vivo assay assesses the ability of a compound to potentiate insulin secretion in a physiologically relevant context.[17][18][19][20][21]
1. Islet Isolation and Culture:
-
Isolate pancreatic islets from mice or rats using collagenase digestion.
-
Culture the isolated islets overnight in a suitable culture medium to allow them to recover.
2. Pre-incubation:
-
Hand-pick islets of similar size and place them in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
3. Stimulation:
-
Transfer groups of islets (e.g., 5-10 islets per replicate) into fresh KRBB containing:
-
Low glucose (2.8 mM) as a negative control.
-
High glucose (e.g., 16.7 mM) as a positive control.
-
High glucose plus various concentrations of the test compound.
-
-
Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.
4. Supernatant Collection:
-
After incubation, collect the supernatant from each well. The supernatant contains the secreted insulin.
5. Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
6. Data Analysis:
-
Normalize the amount of secreted insulin to the number of islets or the total insulin content of the islets.
-
Compare the insulin secretion in the presence of the test compound to that with high glucose alone to determine the potentiation of GSIS.
Conclusion
The study of FFA1 is facilitated by a growing arsenal (B13267) of chemical probes, each with unique properties. While AMG 837 remains a valuable tool as a partial agonist, researchers now have access to a range of alternatives, including the full agonist AM-1638 for exploring maximal receptor activation, the selective agonist GW-9508 for dissecting FFA1-specific effects, and the ago-allosteric modulator Fasiglifam (TAK-875) for investigating more complex modes of receptor modulation. Newer compounds like CPL207280 are being developed with a focus on mitigating the safety concerns that have hampered earlier clinical candidates. A thorough understanding of the pharmacological differences between these compounds, coupled with the application of robust experimental protocols, is crucial for advancing our knowledge of FFA1 biology and its therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medkoo.com [medkoo.com]
- 3. abmole.com [abmole.com]
- 4. AM-1638 |CAS:1142214-62-7 Probechem Biochemicals [probechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. CPL207280, a Novel G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1-Specific Agonist, Shows a Favorable Safety Profile and Exerts Antidiabetic Effects in Type 2 Diabetic Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Free fatty acid receptor 1 (GPR40) agonists containing spirocyclic periphery inspired by LY2881835 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Discovery and development of CPL207280 as new GPR40/FFA1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Published Data on AMG 837 Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published performance of AMG 837 calcium hydrate, a partial agonist of the G-protein coupled receptor 40 (GPR40/FFAR1), with other relevant GPR40 agonists. The data presented is collated from publicly available research to assist in evaluating the reproducibility and comparative efficacy of this compound.
Comparative Efficacy of GPR40 Agonists
AMG 837 has been characterized as a potent partial agonist of GPR40.[1][2][3][4] Its activity is glucose-dependent, meaning it potentiates glucose-stimulated insulin (B600854) secretion (GSIS) at higher glucose concentrations (≥8.3 mM) but not at lower concentrations (≤5.6 mM), which may reduce the risk of hypoglycemia compared to sulfonylureas.[2][4] The compound has demonstrated efficacy in improving glucose tolerance in rodent models.[1][2][3]
For comparative purposes, this guide includes data on the natural GPR40 ligand docosahexaenoic acid (DHA) and other synthetic agonists where available in the literature.
In Vitro Activity at the GPR40 Receptor
| Compound | Assay | Species | EC50 (nM) | Emax (%) | Reference |
| AMG 837 | GTPγS Binding | Human | 1.5 ± 0.1 | - | Lin et al., 2011[2] |
| AMG 837 | Inositol (B14025) Phosphate Accumulation | Human | 7.8 ± 1.2 | - | Lin et al., 2011[5] |
| AMG 837 | Calcium Flux (Aequorin) | Human | 13.5 ± 0.8 | Partial Agonist | Lin et al., 2011[5][6] |
| AMG 837 | Calcium Flux (Aequorin, in 100% human serum) | Human | 2,140 ± 310 | - | Lin et al., 2011[2][4] |
| AMG 837 | Insulin Secretion (isolated mouse islets) | Mouse | 142 ± 20 | - | Lin et al., 2011[2] |
| DHA | Calcium Flux (Aequorin) | Human | - | 100% (Full Agonist) | Lin et al., 2011[7] |
| AM-1638 | Calcium Flux | - | - | Full Agonist | Luo et al., 2012[8] |
| TAK-875 | Not specified | Human | 0.014 µM (14 nM) | - | ResearchGate[1] |
EC50 represents the concentration of the compound that gives half-maximal response. Emax represents the maximum response compared to a reference full agonist.
Signaling Pathways and Experimental Workflow
GPR40/FFAR1 Signaling Pathway
Activation of GPR40 by an agonist such as AMG 837 initiates a signaling cascade through the Gαq subunit of the G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key step in promoting glucose-stimulated insulin secretion from pancreatic β-cells.
Caption: GPR40/FFAR1 signaling cascade initiated by AMG 837.
General Experimental Workflow for In Vitro GPR40 Agonist Screening
The following diagram outlines a typical workflow for screening and characterizing GPR40 agonists in vitro, based on the methodologies described in the cited literature.
Caption: Typical workflow for in vitro screening of GPR40 agonists.
Detailed Experimental Protocols
Reproducibility of experimental data is contingent on detailed and consistent methodologies. The following are summaries of key experimental protocols used in the characterization of AMG 837, as described in the cited literature.
GTPγS Binding Assay
-
Objective: To measure the activation of the G protein coupled to the GPR40 receptor.
-
Methodology:
-
Cell membranes were prepared from an A9 cell line stably overexpressing human GPR40.
-
Membranes were incubated with varying concentrations of AMG 837 in the presence of [³⁵S]-GTPγS and GDP.
-
G protein activation leads to the binding of [³⁵S]-GTPγS.
-
The reaction was stopped, and the amount of bound [³⁵S]-GTPγS was quantified using an antibody capture method and scintillation counting.
-
Data were analyzed to determine the EC50 value.[2]
-
Intracellular Calcium (Ca²⁺) Flux Assay (Aequorin)
-
Objective: To measure the increase in intracellular calcium concentration following GPR40 activation.
-
Methodology:
-
CHO cells were transiently co-transfected with plasmids expressing human GPR40 and the calcium-sensitive photoprotein aequorin.
-
Transfected cells were incubated with the cofactor coelenterazine (B1669285) to reconstitute active aequorin.
-
Cells were exposed to varying concentrations of AMG 837.
-
The binding of calcium to aequorin results in a bioluminescent signal, which was measured using a luminometer.
-
The potency of the compound (EC50) was determined from the dose-response curve.[5][7]
-
To assess the impact of protein binding, the assay was also performed in the presence of human serum albumin or 100% human serum.[2][4]
-
Inositol Phosphate (IP) Accumulation Assay
-
Objective: To quantify the production of inositol phosphate, a second messenger in the Gαq pathway.
-
Methodology:
-
An A9 cell line stably expressing human GPR40 was used.
-
Cells were incubated with myo-[³H]inositol to radiolabel cellular phosphoinositides.
-
Cells were then stimulated with different concentrations of AMG 837 in the presence of LiCl (to inhibit inositol monophosphatase).
-
The reaction was terminated, and the accumulated [³H]inositol phosphates were isolated by anion exchange chromatography.
-
Radioactivity was measured by scintillation counting to determine the amount of IP produced.
-
EC50 values were calculated from the resulting dose-response data.[5]
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
-
Objective: To assess the effect of the compound on insulin secretion from primary pancreatic β-cells in a glucose-dependent manner.
-
Methodology:
-
Pancreatic islets were isolated from mice (wild-type or GPR40 knockout for specificity testing).
-
Islets were pre-incubated in a low-glucose buffer.
-
Groups of islets were then incubated with varying concentrations of AMG 837 at different glucose concentrations (e.g., 2.8 mM, 8.3 mM, 16.7 mM).
-
After the incubation period, the supernatant was collected.
-
The concentration of insulin in the supernatant was measured using an ELISA or a similar immunoassay.
-
The potentiation of insulin secretion by the compound at different glucose levels was analyzed.[2]
-
This guide is intended to be a starting point for researchers. For complete and detailed protocols, it is imperative to consult the original research articles. The provided data and methodologies are based on the initial characterization of these compounds, and further independent studies are necessary to fully establish the reproducibility of these findings.
References
- 1. researchgate.net [researchgate.net]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 8. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
Head-to-Head Comparison: AMG 837 and Phenylpropanoic Acid Derivatives as GPR40 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of AMG 837 and other notable phenylpropanoic acid derivatives that act as agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[1][2] This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and development decisions.
Mechanism of Action: GPR40 Signaling
GPR40 is predominantly expressed on pancreatic β-cells and enteroendocrine L-cells.[3][4][5] Its activation by agonists like AMG 837 initiates a signaling cascade that enhances the release of insulin in a glucose-dependent manner.[4][6][7][8] The binding of an agonist to GPR40 leads to the activation of the Gαq/11 subunit of the G-protein complex.[9] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion.[9]
Quantitative Performance Comparison
The following tables summarize the in vitro potency of AMG 837 and other key phenylpropanoic acid derivatives and GPR40 agonists. Potency is presented as the half-maximal effective concentration (EC50) or the inhibition constant (Ki) from various functional assays. Lower values indicate higher potency.
Table 1: In Vitro Potency (EC50) in Calcium Flux Assays
| Compound | Human GPR40 EC50 (nM) | Mouse GPR40 EC50 (nM) | Rat GPR40 EC50 (nM) | Agonist Type |
| AMG 837 | 12.0 ± 1.0 | 22.6 ± 1.8[5][7] | 31.7 ± 1.8[5][7] | Partial[4][6][7][8] |
| TAK-875 | 14[10] | - | - | Partial |
| AM-1638 | 160[6] | - | - | Full[6][11] |
| AM-6226 | 120[12] | - | - | Full[12] |
Table 2: In Vitro Potency in Other Functional Assays
| Compound | Assay | Species | EC50 / Ki (nM) |
| AMG 837 | GTPγS Binding | Human | 1.5 ± 0.1 |
| Inositol Phosphate | Human | 7.8 ± 1.2 | |
| Insulin Secretion (mouse islets) | Mouse | 142 ± 20[7][8] | |
| TAK-875 | Inositol Phosphate | Human | 72[13] |
| Binding Affinity (Ki) | Human | 38[14] | |
| Binding Affinity (Ki) | Rat | 140[14] | |
| AM-1638 | Inositol Phosphate | Mouse | 12.9 ± 1.4[15] |
| Insulin Secretion (mouse islets) | Mouse | 990 ± 150[15] | |
| AM-6226 | Insulin Secretion (mouse islets) | Mouse | 940 ± 600[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize GPR40 agonists.
GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a compound in activating G-protein coupling to the GPR40 receptor.
-
Methodology:
-
Prepare cell membranes from a cell line stably overexpressing human GPR40.
-
Incubate the membranes with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS.
-
Following incubation, separate the membrane-bound [35S]GTPγS from the free form, typically by filtration.
-
Quantify the amount of bound [35S]GTPγS using scintillation counting.
-
Data are then plotted as a function of compound concentration to determine EC50 values.
-
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, downstream second messengers of Gαq-coupled receptor activation.
-
Objective: To measure the functional consequence of GPR40 activation through the Gαq/PLC pathway.
-
Methodology:
-
Culture cells expressing GPR40 in the presence of [3H]-myo-inositol to radiolabel cellular phosphoinositides.
-
Pre-incubate the cells with LiCl, which inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Stimulate the cells with various concentrations of the test compound.
-
Lyse the cells and separate the accumulated [3H]-inositol phosphates from free [3H]-inositol using anion-exchange chromatography.
-
Quantify the radioactivity of the IP fraction by scintillation counting.
-
Intracellular Calcium (Ca2+) Flux Assay (Aequorin-based)
This assay measures changes in intracellular calcium concentration upon GPR40 activation using the photoprotein aequorin.
-
Objective: To assess the ability of a compound to induce intracellular calcium mobilization, a key event in insulin secretion.
-
Methodology:
-
Transfect cells (e.g., CHO) with a plasmid encoding for both GPR40 and the apoaequorin protein.
-
Incubate the cells with coelenterazine (B1669285), a prosthetic group required for aequorin luminescence.
-
Stimulate the cells with the test compound.
-
The binding of Ca2+ to aequorin triggers a conformational change, resulting in the oxidation of coelenterazine and the emission of light.
-
Measure the luminescent signal using a luminometer to quantify the change in intracellular Ca2+.
-
In Vitro GLP-1 Secretion Assay
This assay measures the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in response to GPR40 agonism.
-
Objective: To evaluate the effect of GPR40 agonists on incretin (B1656795) hormone secretion.
-
Methodology:
-
Culture an enteroendocrine cell line, such as murine STC-1 cells, to an appropriate confluency.[16][17]
-
Wash the cells and incubate them in a buffer with varying concentrations of the test compound.
-
After the incubation period, collect the supernatant.
-
Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit.
-
Normalize the GLP-1 concentration to the total protein content of the cells in each well.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel phenylpropanoic acid derivative as a GPR40 agonist.
Conclusion
AMG 837 is a potent, partial agonist of the GPR40 receptor that has demonstrated efficacy in preclinical models of type 2 diabetes.[4][6][7][8] The comparative data presented in this guide highlight its performance relative to other phenylpropanoic acid derivatives and GPR40 agonists. The experimental protocols and workflows outlined provide a framework for the continued investigation and development of novel GPR40 agonists. The distinction between partial and full agonists, such as AM-1638 and AM-6226, is a critical consideration in the design of future therapeutic agents targeting GPR40, with full agonists potentially offering enhanced efficacy.[3][4][11] Researchers and drug development professionals are encouraged to utilize this guide as a resource for their ongoing efforts in this promising area of metabolic disease research.
References
- 1. TAK-875(TAK875)|Fasiglifam|GPR40 agonist [dcchemicals.com]
- 2. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of AM-6226: A Potent and Orally Bioavailable GPR40 Full Agonist That Displays Efficacy in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of AM-6226: A Potent and Orally Bioavailable GPR40 Full Agonist That Displays Efficacy in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway [bmbreports.org]
- 10. cellagentech.com [cellagentech.com]
- 11. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 购买TAK-875;1374598-80-7;GPR40抑制剂;AMQUAR抑制剂-AMQUAR-Life Science & Biotechnology [amquar.com]
- 15. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 16. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of AMG 837 Calcium Hydrate
This document provides comprehensive, step-by-step guidance for the proper disposal of AMG 837 calcium hydrate (B1144303), ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals.
Safety and Handling Profile
Based on available safety data, AMG 837 calcium hydrate is not classified as a hazardous substance.[1] However, standard laboratory safety protocols should be strictly followed. Personal Protective Equipment (PPE) is essential during handling and disposal.
| Parameter | Specification | Source |
| CAS Number | 1259389-38-2 | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Recommended PPE | Safety glasses, gloves, lab coat | [1] |
| Accidental Release Measures | Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol.[1] | |
| Environmental Precautions | Prevent from entering drains or water courses.[1] | |
| Storage | 4°C, sealed and away from direct sunlight. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of this compound from laboratory settings.
1. Personal Protective Equipment (PPE) and Preparation:
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ensure a designated waste collection area is prepared. All waste containers must be clearly labeled.
2. Disposal of Unused or Expired Material:
-
Solid Waste:
-
Collect solid this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Solutions:
-
Solutions of this compound should be collected in a sealed, labeled container for non-hazardous liquid chemical waste.
-
Do not dispose of solutions down the drain.[1]
-
3. Decontamination of Labware and Surfaces:
-
Glassware and Equipment:
-
Rinse all contaminated glassware and equipment thoroughly with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove any residue.
-
Collect the solvent rinseate in the designated non-hazardous liquid chemical waste container.
-
After the initial rinse, wash the labware with soap and water.
-
-
Work Surfaces:
-
Decontaminate any surfaces that may have come into contact with the compound by wiping them down with alcohol.[1]
-
4. Handling Spills:
-
In the event of a spill, ensure the area is well-ventilated.[1]
-
Wear full personal protective equipment.[1]
-
Absorb the spill using an inert, liquid-binding material such as diatomite or universal binders.[1]
-
Collect the absorbed material into a sealed container for non-hazardous chemical waste.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
5. Final Waste Disposal:
-
All collected waste (solid, liquid, and contaminated materials) should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of non-hazardous laboratory chemicals.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling AMG 837 calcium hydrate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of AMG 837 calcium hydrate (B1144303), a potent GPR40 agonist.
Hazard Identification and Personal Protective Equipment (PPE)
While AMG 837 calcium hydrate is not classified as a hazardous substance or mixture, standard laboratory safety precautions are essential to minimize exposure.[1]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses | ANSI Z87.1-compliant |
| Goggles | Recommended for splash protection | |
| Hand Protection | Gloves | Nitrile rubber, minimum thickness 0.11 mm |
| Skin and Body Protection | Laboratory Coat | Standard |
| Respiratory Protection | Dust Mask/Respirator | Use in well-ventilated areas. If dust formation is likely, a NIOSH-approved respirator is recommended. |
Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling Procedures:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wash hands thoroughly after handling.
Storage Conditions:
-
Short-term (days to weeks): Store at 0 - 4°C in a dry, dark environment.[2][3]
-
The product is stable for several weeks during ordinary shipping at ambient temperatures.[2][3]
Handling and Storage Workflow:
First Aid Measures
In the event of accidental exposure, follow these first aid guidelines.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with water. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention. |
Spill and Disposal Procedures
Spill Cleanup:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Absorb the spill with inert, non-combustible material (e.g., sand, earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with soap and water.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
Spill Response and Disposal Workflow:
Experimental Protocols and Data
AMG 837 is a potent partial agonist of GPR40.[2][3] In vitro studies have shown its efficacy and selectivity.
In Vitro Efficacy Data:
| Target | EC50 (nM) |
| GPR40 | 13 |
| GPR41 | >10,000 |
| GPR43 | >10,000 |
| GPR120 | >10,000 |
Experimental Protocol: In Vitro Calcium Flux Assay A calcium flux assay is a common method to determine the potency of GPR40 agonists.
-
Cell Culture: Maintain a stable cell line expressing human GPR40 in an appropriate culture medium.
-
Cell Plating: Plate the cells in a 96-well microplate and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
GPR40 Signaling Pathway:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
